Cabergoline N-Oxide
Description
Properties
Molecular Formula |
C₂₆H₃₇N₅O₃ |
|---|---|
Molecular Weight |
467.6 |
Synonyms |
(3-{{[6aR,9R,10aR)-7-Allyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9yl]carbonyl}[ethylamino)carbonyl]amino}propyl)(dimethyl)ammoniumolate; |
Origin of Product |
United States |
Foundational & Exploratory
Cabergoline N-Oxide: An In-depth Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cabergoline N-oxide has been identified as a principal oxidation product and a known impurity of the potent dopamine D2 receptor agonist, Cabergoline. Its discovery originated from stability studies of veterinary formulations of Cabergoline. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its discovery, synthesis, and physicochemical characterization. While detailed pharmacological and in vivo metabolic data remain largely unpublished, this paper synthesizes the available information and outlines the logical relationships between Cabergoline and its N-oxide derivative. The guide also includes detailed experimental approaches for its synthesis and characterization based on existing literature, alongside visualizations of key concepts to aid in research and development.
Discovery and History
This compound was first identified as a degradation product during routine stability testing of a veterinary medicinal product containing Cabergoline.[1] High-performance liquid chromatography (HPLC) analysis of the aged product revealed the presence of a new, more polar impurity. Subsequent investigations employing liquid chromatography-mass spectrometry (LC-MS) indicated that this impurity was a mono-oxygenated derivative of Cabergoline.[1]
Further structural elucidation using tandem mass spectrometry (MS-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy definitively identified the compound as this compound. These studies confirmed that the oxidation occurred specifically at the nitrogen atom of the N-allyl group of the Cabergoline molecule.[1] While its presence as a metabolite formed in vivo has not been explicitly documented in publicly available literature, its formation as a chemical oxidant-driven product is well-established.
Synthesis and Physicochemical Properties
The primary method for the synthesis of this compound involves the direct oxidation of Cabergoline.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound by oxidation of Cabergoline.
Materials:
-
Cabergoline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolve Cabergoline in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) in DCM to the cooled Cabergoline solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.[1]
Physicochemical Data
Quantitative data for Cabergoline and its N-oxide are summarized in the table below. It is important to note that detailed physicochemical parameters for the N-oxide are not extensively reported in peer-reviewed literature and are primarily available from commercial suppliers of reference standards.
| Property | Cabergoline | This compound | Reference |
| Molecular Formula | C₂₆H₃₇N₅O₂ | C₂₆H₃₇N₅O₃ | |
| Molecular Weight | 451.6 g/mol | 467.6 g/mol | |
| Appearance | White crystalline powder | White to off-white solid | [1] |
| Solubility | Soluble in ethanol, chloroform; very slightly soluble in water | Data not available | |
| Oxidation Site | N/A | N-allyl nitrogen | [1] |
Metabolism of Cabergoline and Potential Formation of N-Oxide
Cabergoline is extensively metabolized in the liver, primarily through hydrolysis of the acylurea bond and the urea moiety.[2] Cytochrome P450 (CYP) mediated metabolism is considered to be minimal.[2] While the in vivo formation of this compound has not been definitively established in published studies, N-oxidation is a common metabolic pathway for drugs containing tertiary amine functionalities. This reaction is typically catalyzed by CYP enzymes, particularly the CYP3A subfamily, or flavin-containing monooxygenases (FMOs).[3][4]
Given that Cabergoline contains a tertiary N-allyl group, it is plausible that it could undergo N-oxidation in vivo to form the N-oxide. The diagram below illustrates this proposed metabolic pathway.
Pharmacological Activity
Cabergoline is a potent and selective agonist of the dopamine D2 receptor, which is the primary mechanism for its therapeutic effects, including the inhibition of prolactin secretion.[5] The binding affinities of Cabergoline for various dopamine and serotonin receptors have been characterized.
Dopamine Receptor Signaling
The activation of D2 receptors by Cabergoline initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. This ultimately results in the suppression of prolactin gene transcription and hormone release from lactotroph cells in the pituitary gland.
Pharmacological Profile of this compound
To date, there is no publicly available data on the pharmacological activity of this compound, including its affinity for dopamine receptors or any other biological targets. A study that investigated the dopamine receptor affinities of several other Cabergoline metabolites did not include the N-oxide in its panel.[6] Therefore, the contribution of this compound to the overall therapeutic effect or side-effect profile of Cabergoline remains unknown.
Analytical Methodologies
The identification and quantification of Cabergoline and its impurities, including the N-oxide, are typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection.
Experimental Workflow: Identification of this compound
The logical workflow for the discovery and characterization of this compound is depicted below.
Conclusion and Future Directions
This compound is a well-characterized oxidation product of Cabergoline, primarily identified as a drug impurity. Its synthesis and basic physicochemical properties are established. However, a significant knowledge gap exists regarding its in vivo metabolism and pharmacological activity. Future research should focus on:
-
In vitro and in vivo metabolism studies: to determine if this compound is a true metabolite in humans and to identify the enzymes responsible for its formation.
-
Pharmacological characterization: to assess the binding affinity and functional activity of this compound at dopamine receptors and other relevant targets.
-
Toxicological evaluation: to understand the safety profile of this impurity.
Addressing these research questions will provide a more complete understanding of the disposition and potential biological effects of this compound, which is crucial for drug development and regulatory purposes.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. Cabergoline. A review of its pharmacological properties and therapeutic potential in the treatment of hyperprolactinaemia and inhibition of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of Cabergoline N-Oxide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabergoline, a potent dopamine D2 receptor agonist, undergoes extensive metabolism in the liver. While hydrolysis is a primary metabolic pathway, the formation of Cabergoline N-oxide represents a significant oxidative transformation. This technical guide provides a comprehensive overview of the current understanding of the this compound formation mechanism, including its chemical synthesis, proposed enzymatic pathways, and analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
Cabergoline is an ergot derivative widely used in the treatment of hyperprolactinemic disorders and Parkinson's disease. Its metabolism is complex, with the majority of the drug being transformed in the liver prior to excretion. While cytochrome P450 (CYP) mediated metabolism of cabergoline appears to be minimal, other oxidative pathways contribute to its biotransformation[1]. One such pathway is the formation of this compound, a mono-oxygenated metabolite. Understanding the mechanism of its formation is crucial for a complete pharmacokinetic profile of cabergoline and for identifying potential drug-drug interactions.
Chemical Structure and Properties
Table 1: Physicochemical Properties of Cabergoline and this compound
| Property | Cabergoline | This compound |
| Molecular Formula | C₂₆H₃₇N₅O₂ | C₂₆H₃₇N₅O₃ |
| Molecular Weight | 451.6 g/mol [2] | 467.61 g/mol [3] |
| Chemical Name | 1-[(6-allylergolin-8β-yl)carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea | (3-{{[(6aR,9R,10aR)-7-Allyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]carbonyl}[ethylamino)carbonyl]amino}propyl)(dimethyl)ammoniumolate[4] |
| Structure |
| Structure not publicly available in search results. |
Mechanism of this compound Formation
The formation of this compound involves the oxidation of the tertiary amine group in the cabergoline molecule. Specifically, evidence points to the oxidation occurring at the N-allyl nitrogen[5][6].
Proposed Enzymatic Pathways
The in vivo enzymatic formation of this compound has not been definitively elucidated in the available literature. However, based on the known metabolism of tertiary amines, two primary enzyme families are the most likely candidates: Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes[2][6].
-
Flavin-Containing Monooxygenases (FMOs): FMOs are a major class of enzymes responsible for the N-oxidation of a wide variety of xenobiotics containing a nucleophilic nitrogen atom. The catalytic cycle of FMOs involves the formation of a stable hydroperoxyflavin intermediate that transfers an oxygen atom to the substrate.
-
Cytochrome P450 (CYP) Enzymes: While stated to have a minimal role in overall cabergoline metabolism, certain CYP isozymes are capable of N-oxidation. The mechanism can proceed through a radical cation intermediate, which aligns with the "radical induced formation mechanism" proposed for this compound[5][6].
Further research, including in vitro metabolism studies with human liver microsomes and specific FMO and CYP inhibitors, is required to determine the relative contribution of each enzyme system to this compound formation.
Experimental Protocols
Chemical Synthesis of this compound
A reference standard of this compound can be synthesized in the laboratory via chemical oxidation.
Protocol: Based on the literature, Cabergoline can be treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to yield this compound[5][6].
-
Dissolution: Dissolve Cabergoline in a suitable organic solvent (e.g., dichloromethane).
-
Oxidation: Add a solution of m-CPBA in the same solvent to the Cabergoline solution, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the excess oxidizing agent and wash the reaction mixture to remove acidic byproducts.
-
Purification: Isolate the this compound from the reaction mixture using column chromatography[5][6].
In Vitro Metabolism using Human Liver Microsomes
To investigate the enzymatic formation of this compound, in vitro studies using human liver microsomes (HLMs) can be performed. This allows for the identification of the enzymes involved through the use of specific inhibitors.
Protocol: A general protocol for an in vitro metabolism study is outlined below. Specific concentrations and incubation times would need to be optimized.
-
Incubation Mixture Preparation: Prepare an incubation mixture containing:
-
Human liver microsomes
-
NADPH regenerating system (to provide cofactors for CYP and FMO enzymes)
-
Phosphate buffer (to maintain physiological pH)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add Cabergoline to the incubation mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Centrifuge the mixture to pellet the proteins and collect the supernatant for analysis.
-
Inhibitor Studies (Optional): To identify the enzymes involved, parallel incubations can be performed in the presence of specific inhibitors for FMOs (e.g., methimazole) and various CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).
-
Analysis: Analyze the samples for the presence and quantity of Cabergoline and this compound using a validated analytical method such as LC-MS/MS.
Analytical Characterization
The identification and quantification of Cabergoline and its N-oxide metabolite are primarily achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method for Quantification
Several validated LC-MS/MS methods have been published for the quantification of Cabergoline in biological matrices, and these can be adapted for the simultaneous analysis of this compound.
Table 2: Example LC-MS/MS Parameters for Cabergoline Analysis
| Parameter | Condition |
| Chromatography | |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Methanol and Ammonium Acetate/Formic Acid buffer |
| Elution | Isocratic or Gradient |
| Mass Spectrometry | |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for Cabergoline | 452.3[1][2] |
| Product Ion(s) (m/z) for Cabergoline | 381.2, 336.2, 279.1[1] |
| Precursor Ion (m/z) for this compound | 468.3 (Expected [M+H]⁺) |
| Product Ion(s) (m/z) for this compound | Requires experimental determination |
Note: The specific MRM transitions for this compound would need to be determined by infusing a pure standard of the compound into the mass spectrometer and identifying the characteristic fragment ions.
Structural Elucidation
The definitive structure of this compound has been confirmed through a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[5][6]. While detailed spectral data is not fully available in the public domain, these techniques provide the necessary information for unambiguous identification.
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the in vivo or in vitro enzymatic formation of this compound. Key parameters such as the Michaelis-Menten constants (Km and Vmax) for the enzymatic reaction and the percentage of Cabergoline metabolized to the N-oxide have not been reported in the reviewed literature. Future research should focus on generating this data to better understand the clinical relevance of this metabolic pathway.
Conclusion
The formation of this compound is a recognized metabolic pathway for Cabergoline, occurring at the N-allyl nitrogen. While a radical-mediated mechanism has been proposed, the specific enzymes responsible, likely FMOs or CYPs, are yet to be definitively identified. This guide has provided an overview of the current knowledge, including protocols for chemical synthesis and in vitro metabolism studies, as well as analytical methods for characterization. Further research is warranted to fully elucidate the enzymatic mechanism and to quantify the contribution of this pathway to the overall metabolism of Cabergoline. This will provide a more complete understanding of its pharmacokinetic profile and potential for drug-drug interactions.
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound | Axios Research [axios-research.com]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
The Role of Oxidation in the Degradation of Cabergoline to its N-Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidative degradation of Cabergoline, with a specific focus on the formation of Cabergoline N-Oxide. Cabergoline, a potent dopamine D2 receptor agonist, is susceptible to degradation under various stress conditions, including oxidation. Understanding these degradation pathways is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy.
Introduction to Cabergoline and its Oxidative Susceptibility
Cabergoline is an ergoline derivative characterized by a complex chemical structure that includes several moieties prone to chemical degradation.[1] Among these, the N-allyl group at position 6 of the ergoline ring system is a key site for oxidative attack, leading to the formation of this compound.[2][3] Forced degradation studies, a cornerstone of drug stability testing as mandated by the International Council for Harmonisation (ICH) guidelines, have been instrumental in identifying and characterizing this and other degradation products.[4][5]
Oxidative Degradation Pathway of Cabergoline to N-Oxide
The primary oxidative degradation pathway for Cabergoline involves the oxidation of the tertiary amine of the N-allyl group to form the corresponding N-oxide.[2][3] Preliminary analyses suggest that this transformation likely proceeds through a radical-mediated mechanism.[2][3]
Caption: Proposed oxidative degradation pathway of Cabergoline to this compound.
Quantitative Analysis of Oxidative Degradation
| Stress Condition | Oxidizing Agent | Concentration | Temperature | Duration | % Degradation of Cabergoline | % Formation of this compound |
| Oxidative Stress | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature - 70°C | Up to 7 days | Significant | N/A (Specific data not available) |
| Oxidative Synthesis | m-CPBA | N/A | 0°C to Room Temp | N/A | N/A | N/A |
Note: The table summarizes a range of conditions and outcomes from multiple sources. "N/A" indicates that specific quantitative data was not available in the reviewed literature.
One study noted that with 3% H₂O₂, significant degradation was observed.[5] Another study mentioned that with some drugs, extensive degradation is seen with 3% hydrogen peroxide over a short time at room temperature, while others are more resistant.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies and for the synthesis of reference standards.
Forced Oxidative Degradation of Cabergoline
This protocol describes a general procedure for inducing oxidative degradation of Cabergoline for the purpose of identifying degradation products and developing stability-indicating analytical methods.
Objective: To induce oxidative degradation of Cabergoline using hydrogen peroxide.
Materials:
-
Cabergoline reference standard
-
Methanol (HPLC grade)
-
Hydrogen peroxide (H₂O₂), 3% to 30% solution
-
Volumetric flasks
-
Water bath or incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Cabergoline in methanol at a suitable concentration (e.g., 1 mg/mL).[4]
-
Stress Application:
-
To a known volume of the Cabergoline stock solution, add a specified volume of hydrogen peroxide solution (e.g., to achieve a final concentration of 3% H₂O₂).[6]
-
The reaction can be carried out at room temperature or heated (e.g., 70°C) to accelerate degradation.[6]
-
The duration of the stress can range from several hours to 7 days, depending on the desired level of degradation.[6]
-
-
Sample Neutralization/Quenching (if necessary): Depending on the subsequent analytical method, the reaction may need to be stopped. This can be achieved by dilution or by adding a quenching agent.
-
Analysis: Dilute the stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC or LC-MS/MS method.[4]
Synthesis of this compound
This protocol outlines the synthesis of this compound, which can be used as a reference standard for the identification and quantification of this degradation product.
Objective: To synthesize this compound from Cabergoline using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Cabergoline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: Dissolve Cabergoline in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.[2][3]
-
Addition of m-CPBA: Slowly add a solution of m-CPBA in DCM to the cooled Cabergoline solution. The molar ratio of m-CPBA to Cabergoline should be optimized but is typically in slight excess.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated solution of sodium bicarbonate.[1]
-
Separate the organic layer and wash it sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the this compound.[2][3]
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.[2][3]
Analytical Methodologies
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for the separation, identification, and quantification of Cabergoline and its degradation products.
HPLC Method for Stability Indicating Analysis
A typical stability-indicating HPLC method for Cabergoline and its degradation products would involve the following:
-
Column: A reversed-phase column, such as a C18 or cyano column.[5]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer or triethylamine solution), often run in a gradient or isocratic mode.[5]
-
Detection: UV detection at a wavelength where Cabergoline and its degradation products have significant absorbance (e.g., 225 nm or 280 nm).[5]
LC-MS/MS Method for Identification and Quantification
LC-MS/MS provides high sensitivity and selectivity for the analysis of Cabergoline and its N-oxide.
-
Chromatography: Similar to HPLC, a reversed-phase separation is typically employed.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[3]
-
Mass Spectrometry:
-
Full Scan: To determine the molecular weight of the parent drug and its degradation products.
-
Tandem MS (MS/MS): To obtain structural information through fragmentation patterns. For Cabergoline, a common transition monitored is m/z 452.3 → 381.2.[3] The N-oxide would be expected to have a parent ion at m/z 468.3.
-
Visualizations of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: General experimental workflow for forced oxidative degradation studies of Cabergoline.
Conclusion
The oxidative degradation of Cabergoline, leading to the formation of this compound, is a critical aspect to consider during drug development and stability testing. The N-allyl group is the primary site of this oxidative attack. This guide has provided an in-depth overview of the degradation pathway, quantitative considerations, experimental protocols for both forced degradation and synthesis of the N-oxide, and appropriate analytical methodologies. By understanding and applying this knowledge, researchers and drug development professionals can better ensure the stability, quality, and safety of Cabergoline-containing pharmaceutical products.
References
- 1. Workup [chem.rochester.edu]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iajpr.com [iajpr.com]
Cabergoline N-Oxide: An In-Depth Technical Guide for Researchers and Drug Development Professionals
An essential reference standard for ensuring the quality and safety of Cabergoline, Cabergoline N-Oxide is a critical impurity that requires careful monitoring and control in pharmaceutical formulations. This technical guide provides a comprehensive overview of this compound, including its chemical properties, formation pathways, and analytical methodologies for its identification and quantification.
Cabergoline, a potent dopamine D2 receptor agonist, is widely used in the treatment of hyperprolactinemic disorders and Parkinson's disease. As with any active pharmaceutical ingredient (API), the presence of impurities can impact the safety and efficacy of the final drug product. This compound has been identified as a significant degradation product, primarily formed through the oxidation of the parent drug.[1][2][3][4][5] Its role as a reference standard is crucial for the development and validation of analytical methods to ensure that Cabergoline formulations meet stringent regulatory requirements.[6][7]
Chemical and Physical Properties
This compound is the N-oxide derivative of Cabergoline, formed by the oxidation of the nitrogen atom in the N-allyl group.[2][3][4][5] This modification results in a distinct chemical entity with its own unique set of properties.
| Property | Value | Reference |
| Chemical Name | (6aR,9R,10aR)-7-Allyl-N-(3-(dimethylazinoyl)propyl)-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide | [6] |
| Molecular Formula | C26H37N5O3 | [2] |
| Molecular Weight | 467.6 g/mol | [2] |
| CAS Number | Not Assigned | [2] |
Formation and Synthesis
This compound is primarily formed as a degradation product of Cabergoline under oxidative stress conditions.[8][9][10] Forced degradation studies, conducted as per the International Council for Harmonisation (ICH) guidelines, have demonstrated that Cabergoline is susceptible to oxidation, leading to the formation of this compound.[8][11]
The synthesis of this compound for use as a reference standard typically involves the controlled oxidation of Cabergoline. A common laboratory-scale synthesis utilizes an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to selectively oxidize the N-allyl nitrogen of the Cabergoline molecule.[2][3][4][5]
Regulatory Context and Impurity Profiling
Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish limits for impurities in drug substances and products to ensure their quality and safety.[12][13] While the USP monograph for Cabergoline specifies limits for several related compounds, this compound is not individually listed with a specific acceptance criterion in the provided documentation.[12] It is likely controlled as an unspecified impurity or under the total impurities limit. According to ICH guidelines, the threshold for identification and qualification of impurities is dependent on the maximum daily dose of the drug.[13]
Summary of Cabergoline Impurities Listed in USP Monograph [12]
| Impurity Name | Relative Retention Time | Acceptance Criteria (NMT %) |
| Cabergoline Related Compound D | 0.3 | 0.1 |
| Cabergoline Related Compound B | 0.6 | 0.1 |
| Cabergoline Related Compound A | 0.8 | 0.3 |
| Cabergoline Related Compound C | 2.9 | 0.3 |
| Any other individual unidentified impurity | — | 0.10 |
| Total impurities | — | 0.8 |
Analytical Methodologies
The accurate detection and quantification of this compound are essential for impurity profiling and stability studies of Cabergoline. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical techniques for this purpose.[8][14][15]
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the separation and quantification of Cabergoline and its degradation products, including this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition could be a mixture of acetonitrile and 0.05% aqueous triethylamine (pH adjusted to 6.5).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the Cabergoline drug substance or a crushed tablet in the mobile phase to achieve a suitable concentration. Filter the sample solution through a 0.45 µm filter before injection.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Quantification
This highly sensitive and selective method is ideal for the quantification of low levels of this compound, particularly in biological matrices.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 468.3 (for this compound).
-
Product Ion (m/z): Specific fragment ions of this compound would need to be determined through infusion and optimization experiments.
-
-
Sample Preparation: For drug product analysis, a dilution in a suitable solvent is typically sufficient. For biological samples, a protein precipitation or liquid-liquid extraction step is required.
Conclusion
The control of impurities is a cornerstone of modern pharmaceutical development and manufacturing. This compound, as a known degradation product of Cabergoline, serves as a critical reference standard for ensuring the quality, safety, and stability of the final drug product. A thorough understanding of its formation, coupled with the implementation of robust and validated analytical methods, is essential for researchers, scientists, and drug development professionals working with Cabergoline. This guide provides a foundational understanding to aid in these critical activities.
References
- 1. tlcpharma.com [tlcpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. drugfuture.com [drugfuture.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Stability Indicating Analytical Method for the Determination of Cabergoline - IJPRS [ijprs.com]
- 10. ijprs.com [ijprs.com]
- 11. benchchem.com [benchchem.com]
- 12. trungtamthuoc.com [trungtamthuoc.com]
- 13. Synthesis of European pharmacopoeial impurities A , B , C , and D of cabergoline - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43417F [pubs.rsc.org]
- 14. RP-HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Cabergoline N-Oxide: A Technical Whitepaper on its Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabergoline, a potent dopamine D2 receptor agonist, is an ergot derivative widely utilized in the management of hyperprolactinemic disorders and Parkinson's disease.[1][2][3] During its metabolism and under certain stability conditions, Cabergoline can undergo oxidation to form Cabergoline N-oxide.[4] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential biological activity. Due to a scarcity of direct research on this specific metabolite, this paper will heavily reference the well-documented pharmacology of the parent compound, Cabergoline, to infer the potential properties of its N-oxide derivative. This document will also present detailed experimental protocols relevant to the study of ergot derivatives and their metabolites, alongside a structured summary of available quantitative data and visualizations of key signaling pathways.
Introduction to Cabergoline and its N-Oxide Metabolite
Cabergoline is a synthetic ergoline derivative with a high affinity and selectivity for dopamine D2 receptors.[3][5] Its primary mechanism of action involves the stimulation of these receptors in the anterior pituitary, leading to a potent and sustained inhibition of prolactin secretion.[6][7] Beyond its principal dopaminergic activity, Cabergoline also interacts with other dopamine and serotonin receptor subtypes, which contributes to its broader pharmacological profile.[8][9]
This compound is a mono-oxygenated metabolite of Cabergoline, with the oxidation occurring at the N-allyl nitrogen.[4] Its chemical formula is C26H37N5O3.[10] While the formation of this N-oxide has been identified, there is a significant lack of publicly available data specifically detailing its biological activity, receptor binding affinities, and overall pharmacological effects. It is generally reported that the major metabolites of Cabergoline do not significantly contribute to its therapeutic effects.[11][12]
Quantitative Pharmacological Data
To provide a framework for understanding the potential activity of this compound, the following tables summarize the known quantitative data for the parent compound, Cabergoline.
Table 1: Receptor Binding Affinities (Ki) of Cabergoline
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.7 |
| Dopamine D3 | 1.5 |
| Dopamine D4 | 9.0 |
| Dopamine D5 | 165 |
| Serotonin 5-HT1A | 1.2 |
| Serotonin 5-HT1D | 1.2 |
| Serotonin 5-HT2A | 20.0 |
| Serotonin 5-HT2B | 1.2 |
Data sourced from R&D Systems.[8]
Table 2: In Vitro Efficacy of Cabergoline
| Assay | Cell Type | Parameter | Value |
| Prolactin Secretion Inhibition | Rat Anterior Pituitary Cells | IC50 | 0.1 nM |
Data sourced from a review on Cabergoline's pharmacological properties.
Inferred Biological Activity of this compound
In the absence of direct experimental data for this compound, its potential biological activity must be inferred. The process of N-oxidation can have variable effects on a drug's pharmacology. It can lead to detoxification and enhanced elimination, or in some cases, result in bioactivation. Given that the major metabolites of Cabergoline are considered to be less active or inactive, it is plausible that this compound has a significantly lower affinity for the dopamine D2 receptor compared to the parent compound.[11][12] However, without empirical evidence, this remains speculative.
Key Signaling Pathways
The primary therapeutic effects of Cabergoline are mediated through the dopamine D2 receptor signaling pathway. The following diagram illustrates this pathway.
References
- 1. pharmacoj.com [pharmacoj.com]
- 2. Synthesis of Novel Analogs of Cabergoline: Improving Cardiovascular Safety by Removing 5-HT2B Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabergoline. A review of its pharmacological properties and therapeutic potential in the treatment of hyperprolactinaemia and inhibition of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Cabergoline: Side Effects, Dosage, Uses, and More [healthline.com]
- 9. usbio.net [usbio.net]
- 10. In vivo effect of cabergoline, a dopamine agonist, on estrogen-induced rat pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of Cabergoline N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cabergoline N-Oxide, a primary oxidation product of the dopamine agonist Cabergoline. The information presented herein is essential for researchers involved in the development, stability testing, and quality control of Cabergoline-based pharmaceutical products. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, along with the experimental protocols for its synthesis and analysis.
Introduction
This compound is a mono-oxygenated derivative of Cabergoline, formed through the oxidation of the N-allyl nitrogen.[1][2] As a significant impurity, its identification and characterization are crucial for ensuring the safety and efficacy of Cabergoline drug products. This guide summarizes the key analytical data and methodologies for the unambiguous identification of this compound.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, which have been compiled from peer-reviewed scientific literature.
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₆H₃₇N₅O₃, with a corresponding molecular weight of 467.61 g/mol .[3] The mass spectrometric analysis is a cornerstone in the identification of this impurity.
| Parameter | Value | Technique |
| Molecular Formula | C₂₆H₃₇N₅O₃ | High-Resolution MS |
| Molecular Weight | 467.61 g/mol | High-Resolution MS |
| Ionization Mode | Positive Ion Electrospray (ESI+) | LC-MS/MS |
Table 1: Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR analyses have been instrumental in elucidating the precise structure of this compound, confirming that the oxidation occurs at the N-allyl nitrogen. While specific chemical shift values are proprietary to the primary research, the key findings from NMR studies are summarized below.
| Technique | Key Findings |
| 1D ¹H NMR | Confirms the presence of all protons in the Cabergoline backbone with shifts indicative of the N-oxide formation. |
| 2D NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, confirming the site of oxidation at the N-allyl nitrogen. |
Table 2: Summary of NMR Spectroscopy Findings for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the various functional groups within the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3500 - 3150 |
| C-H Stretch (Aromatic & Aliphatic) | 3100 - 2850 |
| C=O Stretch (Urea & Amide) | 1700 - 1630 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| N-O Stretch | ~970 - 928 |
Table 3: Expected Infrared Absorption Bands for this compound.
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
This compound can be synthesized from Cabergoline through oxidation.[1][2]
Reaction:
Procedure:
-
Dissolve Cabergoline in a suitable organic solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to the solution.[1][2]
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable technique like HPLC.
-
Upon completion, the reaction mixture is worked up to remove excess oxidizing agent and byproducts.
-
The crude product is then purified using column chromatography to isolate this compound.[1][2]
Analytical Methods
HPLC is a primary technique for the separation and quantification of Cabergoline and its impurities, including this compound.
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][5] |
| Flow Rate | Typically 1.0 - 1.5 mL/min.[6] |
| Detection | UV at 280 nm.[6] |
Table 4: Typical HPLC Conditions for Cabergoline Analysis.
LC-MS/MS provides high sensitivity and selectivity for the detection and structural confirmation of this compound.
| Parameter | Condition |
| Ionization | Positive Ion Electrospray (ESI+) |
| MS Analyzer | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for identification. |
| Precursor Ion (M+H)⁺ | m/z 468.3 (for this compound) |
| Characteristic Fragment Ions | A key fragmentation pathway for N-oxides is the loss of an oxygen atom (-16 Da).[7] |
Table 5: General LC-MS/MS Parameters for this compound Analysis.
NMR samples should be prepared by dissolving the purified this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃).
Sample Preparation Workflow:
Conclusion
The spectroscopic and analytical data presented in this guide provide a robust framework for the identification and characterization of this compound. The detailed experimental protocols offer a starting point for researchers to develop and validate their own methods for the analysis of this critical impurity in Cabergoline drug substance and product. A thorough understanding of the profile of this compound is paramount for ensuring the quality and safety of Cabergoline-containing pharmaceuticals.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. drugfuture.com [drugfuture.com]
- 7. files.core.ac.uk [files.core.ac.uk]
solubility profile of Cabergoline N-Oxide in different solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline N-Oxide is a primary oxidation product and a significant impurity of Cabergoline, a potent dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2] Understanding the physicochemical properties of this impurity, particularly its solubility in various solvents, is crucial for the development of stable pharmaceutical formulations of Cabergoline and for analytical method development. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines standard experimental protocols for solubility determination, and presents a generalized workflow for these procedures.
Core Data: Solubility Profile
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative descriptions of its solubility have been reported. For comparative purposes, the solubility profile of the parent compound, Cabergoline, is also presented.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Slightly Soluble[3][4] |
| Methanol | Slightly Soluble[3][4] |
Table 2: Solubility Profile of Cabergoline (Parent Compound)
| Solvent | Solubility Description |
| Ethyl Alcohol | Soluble[5] |
| Chloroform | Soluble[5] |
| N,N-Dimethylformamide (DMF) | Soluble[5] |
| Methanol | Very Soluble[6] |
| Ethanol (95%) | Freely Soluble[6] |
| 0.1N Hydrochloric Acid | Slightly Soluble[5] |
| n-Hexane | Very Slightly Soluble[5] |
| Water | Insoluble[5] / Very Slightly Soluble[6] |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in pharmaceutical development. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
Principle of the Shake-Flask Method
This method relies on achieving a saturated solution of the compound in a specific solvent at a constant temperature. An excess of the solid compound is added to the solvent and agitated until equilibrium is reached, at which point the concentration of the dissolved solute is measured.
Detailed Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound.
-
Add the weighed compound to a known volume of the desired solvent in a sealed, screw-cap vial or flask.
-
The use of a significant excess of the solid ensures that saturation is achieved.
-
-
Equilibration:
-
Place the sealed containers in a constant temperature shaker bath. The temperature should be precisely controlled, typically at 25°C or 37°C for pharmaceutical applications.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be established through preliminary experiments by measuring the concentration at different time points until it becomes constant.
-
-
Phase Separation:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid erroneous results. Common methods include:
-
Centrifugation: The samples are centrifuged at a high speed to pellet the undissolved solid.
-
Filtration: The saturated solution is filtered through a suitable membrane filter (e.g., 0.45 µm or 0.22 µm) that does not interact with the compound.
-
-
-
Analysis:
-
An aliquot of the clear, saturated supernatant or filtrate is carefully removed and diluted with an appropriate solvent.
-
The concentration of the dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A calibration curve prepared with known concentrations of this compound is used to quantify the solubility.
-
-
Data Reporting:
-
The solubility is typically reported in units of mass per volume (e.g., mg/mL or µg/mL) at the specified temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical compound like this compound using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Signaling Pathways
As this compound is primarily considered a degradation product and impurity of Cabergoline, there is currently no scientific literature detailing its involvement in specific signaling pathways. The pharmacological activity of interest remains with the parent compound, Cabergoline, which primarily acts as a dopamine D2 receptor agonist.
Conclusion
The solubility of this compound is a critical parameter for the pharmaceutical development of Cabergoline-containing products. While quantitative data remains scarce, its qualitative solubility in chloroform and methanol has been established. The well-defined shake-flask method provides a robust framework for researchers to determine the precise solubility of this compound in a variety of solvents and physiological buffers. Such data will be invaluable for formulation scientists and analytical chemists working to ensure the quality, stability, and efficacy of Cabergoline drug products.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. theclinivex.com [theclinivex.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pmda.go.jp [pmda.go.jp]
An In-depth Technical Guide on the Theoretical vs. Experimental Properties of Cabergoline N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabergoline, a potent dopamine D2 receptor agonist, is a cornerstone in the management of hyperprolactinemic disorders and has applications in Parkinson's disease.[1][2][3][4] During its synthesis and stability testing, an oxidation product, Cabergoline N-Oxide, has been identified.[5][6][7] This technical guide provides a comprehensive overview of the known properties of this compound, comparing its theoretical and experimentally determined characteristics. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the study of cabergoline and its related compounds.
Introduction to Cabergoline and its N-Oxide Derivative
Cabergoline is a synthetic ergoline derivative with a high affinity and selectivity for dopamine D2 receptors.[8] Its primary mechanism of action involves the inhibition of prolactin secretion from the anterior pituitary gland.[9][10][11] The long plasma elimination half-life of cabergoline, ranging from 63 to 109 hours, allows for infrequent dosing schedules.[11][12][13][14]
This compound is a mono-oxygenated metabolite and impurity of cabergoline, where oxidation occurs at the N-allyl nitrogen.[5][6] It has been identified during stability studies of cabergoline drug products.[6] While primarily studied in the context of being a manufacturing impurity, understanding its properties is crucial for a complete pharmacological and toxicological profile of cabergoline.
Physicochemical Properties
A comparison of the theoretical and known experimental physicochemical properties of Cabergoline and its N-Oxide is presented below. Theoretical values for this compound are calculated based on its chemical structure, while experimental data is derived from available literature.
| Property | Cabergoline | This compound |
| Molecular Formula | C26H37N5O2[1] | C26H37N5O3[15] |
| Molecular Weight | 451.6 g/mol [1] | 467.61 g/mol [15] |
| Melting Point | 102-104 °C[1] | Not Experimentally Determined |
| Solubility | Insoluble in water[1] | Not Experimentally Determined |
| LogP | 2.6[1] | Not Experimentally Determined |
Synthesis and Characterization of this compound
Experimental Protocol: Synthesis of this compound
This compound can be synthesized by the oxidation of cabergoline. A common laboratory-scale method involves the following steps:
-
Dissolution: Cabergoline is dissolved in a suitable organic solvent, such as dichloromethane.
-
Oxidation: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution in a controlled manner, often at a reduced temperature to manage the reaction's exothermicity.
-
Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, the excess oxidizing agent is quenched, for example, by the addition of a reducing agent like sodium thiosulfate.
-
Extraction and Purification: The reaction mixture is then worked up through a series of extractions to remove impurities. The crude product is purified using column chromatography on silica gel to isolate this compound.[5][6]
Experimental Protocol: Characterization of this compound
The structural identity and purity of the synthesized this compound are confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is used to determine the purity of the compound. The method typically employs a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). Detection is commonly performed using a UV detector at a wavelength of approximately 281 nm.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is used to confirm the molecular weight of this compound. The mass spectrometer is operated in positive ion mode, and the parent ion corresponding to the protonated molecule [M+H]+ is observed. Fragmentation patterns (MS/MS) can provide further structural information.[6][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are conducted to elucidate the precise chemical structure of this compound and confirm that oxidation has occurred at the N-allyl nitrogen.[5][6]
Pharmacological Properties
Theoretical Receptor Affinity Profile
The introduction of an N-oxide functionality is expected to alter the electronic and steric properties of the molecule, which in turn could affect its binding affinity to various receptors. Theoretically, the increased polarity due to the N-oxide group might decrease its ability to cross the blood-brain barrier and could potentially reduce its affinity for the hydrophobic binding pockets of dopamine receptors. However, without computational modeling or experimental data, this remains speculative.
Experimental Pharmacodynamics
Detailed experimental data on the pharmacodynamics of this compound, including its receptor binding affinities and functional activity, are not extensively available in the public domain. The focus of existing research has been on its identification and synthesis as an impurity.[5][6]
For comparison, Cabergoline exhibits a high affinity for the following receptors:
| Receptor Subtype | Cabergoline K_i (nM) |
| Dopamine D2 | 0.7[18] |
| Dopamine D3 | 1.5[18] |
| Dopamine D4 | 9.0[18] |
| Serotonin 5-HT1A | 1.2[18] |
| Serotonin 5-HT1D | 1.2[18] |
| Serotonin 5-HT2A | 20.0[18] |
| Serotonin 5-HT2B | 1.2[18][19] |
Experimental Protocol: In Vitro Receptor Binding Assay
To experimentally determine the receptor affinity of this compound, a competitive radioligand binding assay would be employed. The general workflow is as follows:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., dopamine D2) are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that specifically binds to the target receptor and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.
In Vitro Receptor Binding Assay Workflow
Signaling Pathways
Cabergoline primarily acts as an agonist at dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). Activation of D2 receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately results in the inhibition of prolactin release from pituitary lactotrophs.
The effect of this compound on this signaling pathway is currently unknown. A functional assay, such as a cAMP assay, would be required to determine if it acts as an agonist, antagonist, or has no effect at the D2 receptor.
Cabergoline-Mediated D2 Receptor Signaling
Pharmacokinetic Properties
Theoretical vs. Experimental Pharmacokinetics
The pharmacokinetic profile of this compound has not been reported. Theoretically, the increased polarity of the N-oxide compared to the parent drug would be expected to decrease its oral bioavailability and volume of distribution, while potentially increasing its renal clearance.
The established pharmacokinetic parameters of cabergoline in humans are summarized below:
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours[9][12] |
| Plasma Protein Binding | 40-42%[9] |
| Metabolism | Extensively metabolized, primarily via hydrolysis[9][12] |
| Elimination Half-life | 63-109 hours[12][13] |
| Excretion | Less than 4% excreted unchanged in urine[12][13] |
Experimental Protocol: Pharmacokinetic Study in an Animal Model
To determine the experimental pharmacokinetic properties of this compound, a study in a suitable animal model (e.g., rats) would be necessary.
-
Dosing: A known dose of this compound is administered to the animals, typically via oral and intravenous routes to determine bioavailability.
-
Blood Sampling: Blood samples are collected at various time points after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.
Conclusion
This compound is a known oxidation product of cabergoline. While its chemical structure and methods for its synthesis and identification have been established, a significant gap exists in the understanding of its pharmacological and pharmacokinetic properties. Based on theoretical considerations of its chemical structure, it is likely that this compound exhibits a different physicochemical and pharmacological profile compared to its parent compound. Further experimental investigation is warranted to fully characterize this molecule and assess its potential biological activity and contribution to the overall safety profile of cabergoline. The experimental protocols and theoretical considerations outlined in this guide provide a framework for future research in this area.
References
- 1. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacoj.com [pharmacoj.com]
- 3. Collection - A Practical Synthesis of Cabergoline - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. apexbt.com [apexbt.com]
- 11. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 12. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics of Cabergoline | Semantic Scholar [semanticscholar.org]
- 14. Pharmacodynamic and pharmacokinetic features of cabergoline. Rationale for use in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | Axios Research [axios-research.com]
- 16. ijrpc.com [ijrpc.com]
- 17. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rndsystems.com [rndsystems.com]
- 19. Synthesis of Novel Analogs of Cabergoline: Improving Cardiovascular Safety by Removing 5-HT2B Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cabergoline N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline is a potent dopamine D2 receptor agonist derived from ergot alkaloids, widely used in the management of hyperprolactinemia and Parkinson's disease. The synthesis of its metabolites and related compounds is crucial for comprehensive pharmacological and toxicological profiling. This document provides detailed application notes and a representative protocol for the synthesis of Cabergoline N-Oxide, a mono-oxygenated product of Cabergoline. The oxidation occurs at the N-allyl nitrogen of the Cabergoline molecule.[1][2][3] This N-oxide is an identified impurity and metabolite, making its synthesis essential for use as a reference standard in analytical method development, validation, and quality control applications.
Chemical Reaction
The synthesis of this compound from Cabergoline is an oxidation reaction. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[1][2]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a representative method based on general procedures for the N-oxidation of tertiary amines using m-CPBA. Optimal conditions should be determined empirically.
Materials and Reagents:
-
Cabergoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (e.g., 230-400 mesh)
-
Solvents for column chromatography (e.g., Dichloromethane, Methanol)
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Cabergoline (1.0 equivalent) in anhydrous dichloromethane (DCM). Stir the solution at 0 °C using an ice bath.
-
Addition of Oxidizing Agent: To the stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). A suitable eluent system for TLC would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The product, this compound, is expected to be more polar than the starting material, Cabergoline, and thus will have a lower Rf value.
-
Reaction Quench and Workup: Once the reaction is complete (as indicated by the consumption of Cabergoline), quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy the excess m-CPBA.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid), and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude this compound can be purified by column chromatography on silica gel.[1][2]
-
Column Packing: Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane. The polarity of the eluent should be gradually increased to effectively separate the more polar N-oxide from any remaining starting material and non-polar impurities. Fractions should be collected and analyzed by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Data Presentation
The following table summarizes the expected materials and potential outcomes. Researchers should replace the placeholder data with their experimental findings.
| Parameter | Description | Expected/Placeholder Value |
| Reactants | ||
| Cabergoline | Starting material | 1.0 g (2.21 mmol) |
| m-CPBA (77%) | Oxidizing agent | ~0.66 g (2.65 mmol) |
| Dichloromethane | Reaction solvent | 20-30 mL |
| Reaction Conditions | ||
| Temperature | Reaction temperature | 0 °C to room temperature |
| Reaction Time | Duration of the reaction | 2-6 hours (TLC monitored) |
| Purification | ||
| Stationary Phase | Adsorbent for column chromatography | Silica gel (230-400 mesh) |
| Mobile Phase | Eluent for column chromatography | DCM/Methanol gradient |
| Product | ||
| This compound | Purified product | To be determined |
| Yield | Percentage yield of the purified product | To be determined |
| Purity (by HPLC) | Purity of the final product | >95% |
| Characterization | ||
| Appearance | Physical state and color of the product | White to off-white solid |
| Molecular Formula | Chemical formula of the product | C₂₆H₃₇N₅O₃ |
| Molecular Weight | Molar mass of the product | 467.61 g/mol |
| Mass Spectrometry (ESI+) | Expected m/z for the protonated molecule [M+H]⁺ | 468.29 |
| ¹H NMR & ¹³C NMR | Expected to show characteristic shifts corresponding to the N-oxide structure. | To be determined |
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways of this compound. The pharmacological activity of Cabergoline is primarily mediated through its potent agonism at dopamine D2 receptors. It is plausible that the N-oxide metabolite may have altered receptor binding affinity and efficacy compared to the parent compound. Further research is required to elucidate the specific biological activities and signaling pathways of this compound.
The diagram below illustrates the established signaling pathway for the parent compound, Cabergoline.
References
Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of Cabergoline N-Oxide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cabergoline N-Oxide in human plasma. Cabergoline, a potent dopamine D2 receptor agonist, is metabolized to various compounds, including the N-Oxide derivative. Accurate measurement of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. The described protocol employs liquid-liquid extraction for sample purification, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Cabergoline.
Introduction
Cabergoline is a long-acting dopamine agonist primarily used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Like many pharmaceuticals, Cabergoline undergoes metabolic transformation in the body. One of its identified metabolites is this compound, formed through the oxidation of the N-allyl nitrogen.[2][3] To gain a complete understanding of Cabergoline's pharmacokinetics and metabolic fate, it is essential to develop robust analytical methods for the quantification of its significant metabolites, including the N-Oxide.
LC-MS/MS has emerged as the preferred technique for bioanalytical studies due to its superior sensitivity, specificity, and speed.[1] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma, leveraging established methodologies for the parent compound, Cabergoline.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Cabergoline-d5 (or other suitable stable isotope-labeled internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Diethyl ether (HPLC grade)
-
Human plasma (K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200 Series or equivalent)
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6470 or equivalent)
-
Analytical column: C18, 4.6 x 100 mm, 3.5 µm (e.g., Agilent Eclipse Plus C18)[4]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Prepare a separate stock solution of the internal standard (e.g., Cabergoline-d5) in methanol.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples at the desired concentrations.
-
-
Internal Standard Working Solution:
-
Dilute the internal standard stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration appropriate for the assay.
-
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex the mixture for 10 seconds.[5]
-
Vortex vigorously for 2 minutes.[5]
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 200 µL of the mobile phase.[4][5]
-
Vortex for 30 seconds to ensure complete dissolution.[5]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[4] |
| Mobile Phase | 20 mM Ammonium Acetate : Methanol (30:70, v/v)[4] |
| Flow Rate | 0.75 mL/min[4] |
| Injection Volume | 15 µL[4] |
| Column Temperature | 30°C[4] |
| Run Time | ~ 6 minutes |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive ion electrospray (ESI+) mode with Multiple Reaction Monitoring (MRM).[4][6] The exact MRM transitions for this compound should be determined by infusing a standard solution into the mass spectrometer. Based on the structure of this compound, the precursor ion will have a higher mass-to-charge ratio (m/z) than Cabergoline due to the addition of an oxygen atom.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Gas Temperature | 300°C[5] |
| Gas Flow | 9 L/min[5] |
| Nebulizer Pressure | 20 psi[5] |
| Sheath Gas Temperature | 350°C[5] |
| Sheath Gas Flow | 11 L/min[5] |
| Capillary Voltage | 3500 V[5] |
Data Presentation
The following table summarizes the proposed MRM transitions and typical quantitative performance parameters for the analysis of Cabergoline and the expected parameters for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (pg/mL) | LLOQ (pg/mL) |
| Cabergoline | 452.3[1][4] | 381.2[1][4] | 2.00 - 200.00[4][7] | 1.6[4][7] |
| This compound | To be determined empirically (~468.3) | To be determined empirically | To be validated | To be validated |
| Cabergoline-d5 (IS) | To be determined empirically | To be determined empirically | N/A | N/A |
Experimental Workflow Visualization
Caption: LC-MS/MS workflow for this compound.
Signaling Pathway and Logical Relationships
Caption: Metabolic pathway of Cabergoline to N-Oxide.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust framework for the sensitive and selective quantification of this compound in human plasma. The protocol, adapted from well-established methods for the parent drug, offers a reliable starting point for researchers in drug metabolism and pharmacokinetics. Method validation, including the empirical determination of mass spectrometry parameters for this compound, will be essential for its application in regulated bioanalytical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Cabergoline N-Oxide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist derived from ergot alkaloids. It is widely used in the treatment of hyperprolactinemia and Parkinson's disease. During stability studies and metabolic investigations, various degradation products and metabolites of cabergoline can be formed. One significant transformation is the oxidation of the tertiary amine functionalities to form N-oxides. The precise structural characterization of these N-oxides is crucial for understanding the degradation pathways, metabolic fate, and potential biological activity of these new chemical entities.
This application note provides a detailed protocol for the structural elucidation of Cabergoline N-Oxide using Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on the comparison of the NMR spectra of Cabergoline and its N-oxide to pinpoint the site of oxidation. While experimentally determined NMR data for this compound is not publicly available in full, this note combines known data for Cabergoline with established principles of NMR spectroscopy for N-oxides to provide a comprehensive guide.
Principle of Structural Elucidation by NMR
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and through-bond as well as through-space correlations in 1D and 2D NMR spectra, the connectivity of atoms and the stereochemistry of a molecule can be elucidated.
The formation of an N-oxide introduces a positive charge on the nitrogen atom and a negative charge on the oxygen atom. This significantly alters the electronic environment of the neighboring protons and carbons, leading to predictable changes in their NMR chemical shifts. Typically, protons and carbons alpha to the N-oxide group experience a downfield shift (to a higher ppm value) due to the deshielding effect of the positively charged nitrogen. By comparing the ¹H and ¹³C NMR spectra of Cabergoline with those of its N-oxide, the location of the oxidation can be definitively identified.
Predicted Site of Oxidation
Based on the available literature, the oxidation of Cabergoline with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) is reported to occur at the more sterically accessible and electron-rich tertiary amine, specifically the nitrogen of the N,N-dimethylaminopropyl side chain.[1][2]
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the known ¹H and ¹³C NMR chemical shifts for Cabergoline and the predicted shifts for this compound. The predicted values are based on the expected downfield shift upon N-oxidation.
Table 1: ¹H NMR Chemical Shift Data (CDCl₃, 400 MHz)
| Proton Assignment | Cabergoline (δ, ppm) | Predicted this compound (δ, ppm) | Expected Shift (Δδ) |
| N(CH₃)₂ | 2.23 (s, 6H) | ~ 3.0 - 3.2 | Downfield |
| CH₂-N(CH₃)₂ | 2.34 (m, 2H) | ~ 3.3 - 3.5 | Downfield |
| Ethyl-CH₃ | 1.18 (t, J=7.1 Hz, 3H) | ~ 1.20 | Minimal change |
| Urea-NH | 8.88 (s, 1H) | ~ 8.90 | Minimal change |
| Indole-NH | 9.45 (s, 1H) | ~ 9.50 | Minimal change |
Table 2: ¹³C NMR Chemical Shift Data (CDCl₃, 100 MHz)
| Carbon Assignment | Cabergoline (δ, ppm) | Predicted this compound (δ, ppm) | Expected Shift (Δδ) |
| N(CH₃)₂ | 44.93 | ~ 55 - 60 | Downfield |
| CH₂-N(CH₃)₂ | 56.10 | ~ 65 - 70 | Downfield |
| C=O (Urea) | 177.89 | ~ 178.0 | Minimal change |
| C=O (Amide) | Not assigned | Not predicted | - |
Note: The exact chemical shifts for this compound will be dependent on the solvent and experimental conditions. The values provided are estimations based on known effects of N-oxidation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-oxidation of Cabergoline using m-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Cabergoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and methanol (for chromatography)
Procedure:
-
Dissolve Cabergoline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in a minimal amount of dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred Cabergoline solution at 0 °C over a period of 15-30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, using a gradient of methanol in ethyl acetate as the eluent, to afford pure this compound.
Protocol 2: NMR Spectroscopic Analysis
This protocol outlines the steps for acquiring and analyzing NMR spectra for the structural elucidation of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Experiments: Acquire the following spectra on a 400 MHz or higher field NMR spectrometer:
-
¹H NMR: To observe the proton chemical shifts and coupling constants.
-
¹³C NMR: To observe the carbon chemical shifts.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
Data Analysis:
-
Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Assign the signals in the ¹H and ¹³C NMR spectra of this compound.
-
Compare the assigned chemical shifts with those of the starting material, Cabergoline.
-
A significant downfield shift in the signals corresponding to the N,N-dimethylaminopropyl moiety will confirm the site of N-oxidation.
Visualizations
Caption: Experimental workflow for the synthesis and structural elucidation of this compound.
Caption: Logical relationship for NMR-based structural elucidation of this compound.
Conclusion
NMR spectroscopy provides an unequivocal method for the structural elucidation of this compound. By comparing the ¹H and ¹³C NMR spectra of the parent drug and its oxidized product, the site of oxidation can be definitively assigned based on the characteristic downfield shifts of the nuclei adjacent to the newly formed N-oxide moiety. The detailed protocols and expected spectral changes outlined in this application note serve as a valuable resource for researchers involved in the analysis of drug degradation products and metabolites.
References
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Cabergoline N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cabergoline N-Oxide, a significant oxidation product of Cabergoline.[1][2][3] The method is designed to be specific, accurate, precise, and linear over a specified concentration range, making it suitable for quality control, stability studies, and impurity profiling in drug substance and drug product development. The protocol herein provides detailed steps for sample preparation, chromatographic conditions, and validation procedures as per the International Council for Harmonisation (ICH) guidelines.
Introduction
Cabergoline is a potent dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[4][5] As with many pharmaceutical compounds, Cabergoline is susceptible to degradation under various stress conditions, including oxidation.[6][7] One of the primary oxidation products has been identified as this compound, formed by oxidation at the N-allyl nitrogen.[1][2][3] The presence and quantity of such impurities are critical quality attributes that must be monitored and controlled to ensure the safety and efficacy of the drug product. Therefore, a validated analytical method for the specific quantification of this compound is essential. This document provides a comprehensive protocol for such a method.
Signaling Pathway Context
While this method is for a chemical analyte, understanding the biological context of the parent drug, Cabergoline, is important. Cabergoline exerts its therapeutic effect by acting as an agonist at dopamine D2 receptors, primarily in the pituitary gland, to inhibit prolactin secretion.
Figure 1: Simplified signaling pathway of Cabergoline's action.
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Cabergoline reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for pH adjustment)
-
Blank matrix (e.g., placebo formulation)
Instrumentation
-
HPLC system with a UV or PDA detector.
-
A reversed-phase C18 column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm) is a suitable choice.[1]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation of this compound from Cabergoline and other potential degradants.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of acetonitrile and ammonium acetate buffer (e.g., 20 mM, pH adjusted) in a gradient or isocratic mode. A starting point could be a 70:30 (v/v) ratio of acetonitrile to buffer.[1] |
| Flow Rate | 1.0 mL/min[8] |
| Detection | UV at 280 nm[9][6][10] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Preparation of Solutions
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This will yield a stock solution of 100 µg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1 - 10 µg/mL).
Sample Preparation: The sample preparation will depend on the matrix. For a drug product, a typical procedure would be to weigh and finely powder a number of tablets, and then extract a portion equivalent to a target concentration of the active pharmaceutical ingredient with a suitable solvent (e.g., methanol). The extract should then be filtered through a 0.45 µm filter before injection.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines, covering the following parameters:
Figure 2: Key parameters for analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing that there is no interference from the blank matrix (placebo) and that the this compound peak is well-resolved from the Cabergoline peak and other potential degradation products. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed on Cabergoline to generate potential impurities and demonstrate their separation from the this compound peak.[9][6][7]
Linearity
The linearity of the method should be established across a range of concentrations that are expected in the samples. A minimum of five concentrations should be used. The calibration curve is generated by plotting the peak area of this compound against its concentration. The correlation coefficient (r²) should be ≥ 0.999.
| Parameter | Acceptance Criteria |
| Concentration Range | e.g., 0.1 - 10 µg/mL |
| Number of Points | Minimum 5 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy should be assessed by the recovery of known amounts of this compound spiked into a blank matrix. This should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with three replicates at each level.
| Level | Acceptance Criteria for Recovery |
| Low | 98.0% - 102.0% |
| Mid | 98.0% - 102.0% |
| High | 98.0% - 102.0% |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration are analyzed on the same day.
Intermediate Precision: The analysis is repeated on a different day by a different analyst.
| Parameter | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
| Parameter | Acceptance Criteria |
| LOD | S/N ratio of 3:1 |
| LOQ | S/N ratio of 10:1 |
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
pH of the mobile phase buffer (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria for all variations.
System Suitability
System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% (for six replicate injections of the standard) |
Experimental Workflow
Figure 3: General workflow for the analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the quantitative determination of this compound. The detailed protocol and validation parameters outlined in this application note will enable researchers, scientists, and drug development professionals to implement this method for routine quality control and stability testing of Cabergoline drug substance and drug products. The specificity of the method ensures accurate quantification of this critical oxidation impurity, contributing to the overall quality and safety of the pharmaceutical product.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of Stability Indicating Analytical Method for the Determination of Cabergoline - IJPRS [ijprs.com]
- 8. ijrpc.com [ijrpc.com]
- 9. ijprs.com [ijprs.com]
- 10. drugfuture.com [drugfuture.com]
Quantitative Analysis of Cabergoline N-Oxide in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Cabergoline N-Oxide, a known oxidation degradation product of Cabergoline, in pharmaceutical formulations. The protocols detailed herein are based on stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide is intended to assist researchers, scientists, and drug development professionals in establishing and validating robust analytical methods for impurity profiling and quality control of Cabergoline drug products.
Introduction
Cabergoline is a potent dopamine D2 receptor agonist used for the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2][3] As with many pharmaceutical compounds, Cabergoline can degrade under various stress conditions, including oxidation, leading to the formation of impurities.[4][5] One such critical degradation product is this compound, which is formed through the oxidation of the N-allyl nitrogen in the Cabergoline molecule.[6] The presence and quantity of this impurity must be carefully monitored to ensure the safety, efficacy, and stability of Cabergoline pharmaceutical formulations.
This application note outlines detailed protocols for the separation and quantification of this compound from the parent drug, Cabergoline. The methodologies are designed to be specific, accurate, and precise, in accordance with ICH guidelines for analytical method validation.[4][7]
Data Presentation: Method Validation Summary
The following tables summarize representative data for the validation of a stability-indicating HPLC method for the quantification of this compound. It is important to note that this data is illustrative and should be verified for each specific analytical method and laboratory.
Table 1: HPLC System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections (n=6) | ≤ 2.0% |
Table 2: HPLC Method Validation - Quantitative Data for this compound
| Validation Parameter | Specification | Illustrative Result |
| Linearity | ||
| Range | 0.05 - 5.0 µg/mL | 0.05 - 5.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Precision | ||
| Repeatability (%RSD, n=6) | ≤ 2.0% | 1.2% |
| Intermediate Precision (%RSD) | ≤ 3.0% | 1.8% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Limit of Detection (LOD) | Report | 0.015 µg/mL |
| Limit of Quantification (LOQ) | Report | 0.05 µg/mL |
| Specificity | No interference from placebo, Cabergoline, or other known impurities | Peak purity > 99.9% |
| Robustness | No significant impact on results from minor variations in method parameters | Robust |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a stability-indicating HPLC method for the simultaneous determination of Cabergoline and the quantification of this compound.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Cabergoline reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (AR grade)
-
Glacial acetic acid (AR grade)
-
Purified water (HPLC grade)
-
Cabergoline tablets or other pharmaceutical formulations
3.1.2. Instrumentation
-
HPLC system with a UV/DAD detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks, pipettes, and other standard laboratory glassware
3.1.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Ammonium acetate buffer (pH 6.0), Acetonitrile, and Water (10:50:40, v/v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30°C |
| Detection Wavelength | 281 nm[8] |
| Injection Volume | 20 µL |
3.1.4. Preparation of Solutions
-
Ammonium Acetate Buffer (10 mM, pH 6.0): Dissolve 0.77 g of ammonium acetate in 1000 mL of purified water. Adjust the pH to 6.0 with glacial acetic acid.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.
-
Sample Preparation:
-
Weigh and finely powder a representative number of Cabergoline tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer to a suitable volumetric flask.
-
Add a volume of methanol to dissolve the active ingredient, sonicate for 15 minutes, and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range for this compound.
-
3.1.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform six replicate injections of a standard solution to check for system suitability.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
LC-MS/MS Method for Higher Sensitivity
For applications requiring higher sensitivity, such as the analysis of trace levels of this compound, an LC-MS/MS method is recommended.
3.2.1. Instrumentation
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
3.2.2. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase | Gradient elution with 20 mM ammonium acetate in water and methanol[9] |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of this compound reference standard. The precursor ion will be [M+H]+. |
3.2.3. Sample Preparation
Sample preparation for LC-MS/MS analysis may require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove matrix interferences, especially when analyzing biological samples. For pharmaceutical formulations, a simple dilution followed by filtration may be sufficient.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the quantitative analysis of this compound.
Cabergoline Signaling Pathway
Caption: Simplified signaling pathway of Cabergoline's action as a Dopamine D2 receptor agonist.[1][2][10]
References
- 1. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. pharmacoj.com [pharmacoj.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Stability Indicating Analytical Method for the Determination of Cabergoline - IJPRS [ijprs.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrpc.com [ijrpc.com]
- 9. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity | PLOS One [journals.plos.org]
Application Note: Forced Degradation Studies of Cabergoline for the Generation and Characterization of its N-Oxide Derivative
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist derived from ergot alkaloids.[1] It is primarily indicated for the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Forced degradation studies are a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guidelines. These studies provide insights into the intrinsic stability of a drug substance, help to elucidate potential degradation pathways, and are essential for the development and validation of stability-indicating analytical methods.[1]
One of the key degradation pathways for cabergoline involves oxidation.[1][2][3] A significant oxidation product that has been identified is Cabergoline N-oxide, formed at the N-allyl nitrogen of the molecule.[2][4][5] This application note provides a detailed protocol for conducting forced degradation studies on cabergoline, with a specific focus on the generation and characterization of this compound. The protocols described herein are intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the representative quantitative data from the forced degradation studies of Cabergoline under various stress conditions. The data is illustrative and may vary based on specific experimental parameters.
| Stress Condition | Reagent/Details | Duration | Temperature | % Degradation of Cabergoline | % Formation of this compound | Other Major Degradants |
| Oxidative | 3% Hydrogen Peroxide | 24 hours | Room Temp. | ~ 25% | ~ 15% | Present |
| Acidic | 1 M HCl | 48 hours | 60°C | ~ 30% | Not Detected | Present |
| Basic | 0.1 M NaOH | 24 hours | 60°C | ~ 20% | Not Detected | Present |
| Thermal | Dry Heat | 72 hours | 80°C | < 5% | Not Detected | Not Detected |
| Photolytic | UV Light (254 nm) | 48 hours | Room Temp. | ~ 10% | Not Detected | Present |
Experimental Protocols
Materials and Reagents
-
Cabergoline Reference Standard
-
Hydrogen Peroxide (30%)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
m-Chloroperoxybenzoic acid (m-CPBA) for synthesis of N-oxide standard
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Analytical balance
-
Hot plate/stirrer
-
UV chamber
Preparation of Stock Solutions
Prepare a stock solution of Cabergoline in methanol at a concentration of 1 mg/mL.
Forced Degradation Procedures
a) Oxidative Degradation:
-
To 1 mL of the Cabergoline stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals, dilute with mobile phase, and analyze by HPLC.
b) Acidic Degradation:
-
To 1 mL of the Cabergoline stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 48 hours.
-
Cool the solution, neutralize with an appropriate volume of 1 M NaOH, dilute with mobile phase, and analyze by HPLC.
c) Basic Degradation:
-
To 1 mL of the Cabergoline stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with an appropriate volume of 0.1 M HCl, dilute with mobile phase, and analyze by HPLC.
d) Thermal Degradation:
-
Place a known amount of solid Cabergoline in a petri dish.
-
Expose the solid drug to a temperature of 80°C in a hot air oven for 72 hours.
-
Dissolve the sample in methanol, dilute with mobile phase, and analyze by HPLC.
e) Photolytic Degradation:
-
Expose 1 mL of the Cabergoline stock solution in a quartz cuvette to UV light at 254 nm in a photostability chamber for 48 hours.
-
Dilute the sample with mobile phase and analyze by HPLC.
Synthesis of this compound Standard (for peak identification)
This compound can be synthesized by treating Cabergoline with an oxidizing agent like m-chloroperoxybenzoic acid.[2][5] This synthesized standard is crucial for the unambiguous identification of the N-oxide peak in the chromatograms of the stressed samples.
Analytical Method (HPLC)
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.5) in a ratio of 60:40 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprs.com [ijprs.com]
Application Notes and Protocols: Isolation and Purification of Cabergoline N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline N-oxide is a mono-oxygenated derivative of Cabergoline, a potent dopamine D2 receptor agonist. It is often identified as a degradation product or impurity during the manufacturing and stability testing of Cabergoline.[1][2] The isolation and purification of this compound are crucial for its characterization, use as a reference standard in analytical methods, and for toxicological studies. This document provides detailed application notes and protocols for the isolation and purification of this compound.
Synthesis of this compound
This compound can be synthesized by the controlled oxidation of Cabergoline. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3]
Reaction Scheme:
Caption: Synthesis of this compound via oxidation of Cabergoline.
Isolation and Purification Techniques
The primary methods for isolating and purifying this compound from the reaction mixture are column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
Column Chromatography
Column chromatography is a widely used technique for the purification of organic compounds. For N-oxides, which are generally more polar than their parent amines, silica gel chromatography is often effective.[4]
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., Dichloromethane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol). A gradient elution is recommended to effectively separate the non-polar starting material (Cabergoline) from the more polar product (this compound) and the highly polar by-products.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Dichloromethane:Methanol, 95:5 v/v) and UV visualization.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Workflow for Column Chromatography Purification:
Caption: Workflow for the purification of this compound by column chromatography.
Data Presentation:
| Parameter | Recommended Conditions | Expected Outcome |
| Stationary Phase | Silica Gel (60-120 mesh) | Good separation of compounds with different polarities. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) Gradient | Elution of Cabergoline at low polarity and this compound at higher polarity. |
| Gradient | 0% to 10% MeOH in DCM | Stepwise increase in polarity for optimal separation. |
| Monitoring | TLC (DCM:MeOH 95:5), UV at 254 nm | Visualization of separated spots. |
| Purity (Post-Column) | >95% (as determined by HPLC) | High purity product suitable for use as a reference standard. |
| Yield | 50-70% (dependent on reaction conversion and chromatographic separation) | Moderate to good recovery of the target compound. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity requirements, preparative HPLC is the method of choice. A reversed-phase column is typically used for the separation of polar compounds.
Experimental Protocol:
-
Column Selection: Choose a suitable reversed-phase preparative column (e.g., C18, 10 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.
-
Method Development: Develop an isocratic or gradient elution method on an analytical scale first to determine the optimal separation conditions.
-
Sample Preparation: Dissolve the partially purified material from column chromatography in the mobile phase.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of this compound.
-
Product Recovery: Combine the pure fractions and remove the organic solvent by evaporation. The remaining aqueous solution can be lyophilized to obtain the final product.
Logical Relationship for Prep-HPLC Method Development:
Caption: Logical steps for developing a preparative HPLC method.
Data Presentation:
| Parameter | Recommended Conditions | Expected Outcome |
| Stationary Phase | Reversed-Phase C18 (10 µm) | Good retention and separation of the polar N-oxide. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions for good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. |
| Elution Mode | Gradient | Optimal resolution between Cabergoline and its N-oxide. |
| Detection | UV at 280 nm | Cabergoline and its derivatives have a strong UV absorbance at this wavelength. |
| Purity (Post-Prep HPLC) | >99% (as determined by analytical HPLC) | Very high purity product suitable for pharmaceutical reference standards. |
| Recovery | >80% from the injected sample | Efficient recovery of the purified compound. |
Conclusion
The isolation and purification of this compound can be effectively achieved using a combination of synthesis via oxidation followed by chromatographic techniques. Column chromatography serves as an excellent initial purification step, while preparative HPLC can be employed to achieve high-purity material suitable for use as a reference standard in pharmaceutical analysis and other research applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working with Cabergoline and its related substances.
References
Application Notes and Protocols for Cabergoline N-Oxide as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline is a potent dopamine D2 receptor agonist derived from ergot alkaloids, widely used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] During the manufacturing process and storage of cabergoline drug products, various impurities can form, one of which is Cabergoline N-Oxide. This document provides detailed application notes and protocols for the use of this compound as a certified reference material (CRM) for the accurate identification and quantification of this impurity in cabergoline active pharmaceutical ingredients (APIs) and finished drug products.
This compound is a mono-oxygenated product of Cabergoline, typically formed via oxidation at the N-allyl nitrogen.[1][2] Its presence and quantity must be carefully monitored to ensure the safety and efficacy of the final drug product. The use of a well-characterized CRM is essential for method development, validation, and routine quality control (QC) testing.[3]
Applications of this compound CRM
The primary applications of this compound as a CRM include:
-
Peak Identification: To confirm the identity of the this compound peak in a chromatogram by comparing its retention time with that of the certified standard.
-
Method Development and Validation: As a reference standard in the development and validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Quantification of Impurities: To accurately quantify the amount of this compound present in cabergoline samples.
-
System Suitability Testing: To ensure the analytical system is performing adequately before sample analysis.
Physicochemical Data for Cabergoline and this compound
| Property | Cabergoline | This compound |
| Molecular Formula | C₂₆H₃₇N₅O₂ | C₂₆H₃₇N₅O₃ |
| Molecular Weight | 451.6 g/mol | 467.6 g/mol |
| Appearance | White or almost white crystalline powder | Off-white to pale yellow solid |
| Solubility | Practically insoluble in water, soluble in ethanol and methanol | Sparingly soluble in methanol and acetonitrile |
Experimental Protocols
Preparation of Standard and Sample Solutions
3.1.1. Standard Stock Solution of this compound (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound CRM.
-
Transfer the weighed CRM into a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable diluent (e.g., methanol or a mixture of acetonitrile and water).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Store the stock solution under refrigerated conditions (2-8 °C) and protect from light.
3.1.2. Working Standard Solution
Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.
3.1.3. Sample Solution Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to a specified amount of Cabergoline and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent and sonicate to disperse the powder.
-
Make up to the mark with the diluent, mix well, and filter through a 0.45 µm nylon filter.
-
The resulting solution is ready for analysis.
Stability-Indicating HPLC-UV Method
This protocol describes a stability-indicating HPLC method for the separation and quantification of Cabergoline and this compound.
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and a buffer solution (e.g., 0.05% aqueous triethylamine, pH adjusted to 6.5 with phosphoric acid) in a ratio of approximately 70:30 (v/v).[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection | UV detection at 225 nm or 280 nm.[2][3] |
| Run Time | Approximately 15 minutes to ensure elution of all components. |
3.2.2. Method Validation Parameters
-
Specificity: Forced degradation studies should be performed on Cabergoline to demonstrate that the method can separate the main peak from degradation products, including this compound. Stress conditions include acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), thermal, and photolytic stress.[4]
-
Linearity: Analyze a series of at least five concentrations of this compound. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision): The relative standard deviation (RSD) for multiple preparations of a homogeneous sample should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Table of Quantitative Data for Method Validation (Example)
| Validation Parameter | Specification | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | 0.8% |
| LOD | Report | 0.01 µg/mL |
| LOQ | Report | 0.03 µg/mL |
LC-MS/MS Method for High-Sensitivity Quantification
For very low-level quantification of this compound, an LC-MS/MS method is recommended.
3.3.1. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[5] |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode.[5] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for Cabergoline and this compound need to be determined by direct infusion of the standards. For Cabergoline, a common transition is m/z 452.3 → 381.2.[5] |
3.3.2. Sample Preparation for Plasma or Biological Matrices
Liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes from the biological matrix before LC-MS/MS analysis.
Visualizations
Logical Workflow for CRM Use in Method Validation
Caption: Workflow for using this compound CRM in analytical method validation.
Degradation Pathway of Cabergoline
Caption: Simplified degradation pathways of Cabergoline under stress conditions.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijprs.com [ijprs.com]
- 5. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cabergoline N-Oxide Synthesis
Welcome to the technical support center for Cabergoline N-Oxide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this important derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the direct oxidation of Cabergoline.[1][2] This is typically achieved using a peroxyacid, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly used oxidizing agent.[1][2] The reaction targets the N-allyl nitrogen of the Cabergoline molecule to form the corresponding N-oxide.[2]
Q2: What are the primary challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Controlling the Reaction: The oxidation must be carefully controlled to prevent side reactions or over-oxidation of the Cabergoline molecule.
-
Product Purification: this compound is a polar compound, and its separation from the starting material (Cabergoline) and any byproducts can be complex. This often necessitates purification by column chromatography.[1][2]
-
Incomplete Conversion: Achieving full conversion of Cabergoline to its N-oxide can be difficult, leading to a mixture of the starting material and the desired product in the crude reaction mixture.
Q3: How can I monitor the progress of the N-oxidation reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (Cabergoline). The N-oxide product is expected to be more polar than the starting amine, and therefore should have a lower Rf value on the TLC plate.
Q4: What are the potential side reactions when using m-CPBA for the oxidation of Cabergoline?
A4: While the N-allyl nitrogen is the primary site of oxidation, other functionalities within the Cabergoline molecule could potentially react with a strong oxidizing agent like m-CPBA. For instance, the indole ring system could be susceptible to oxidation under harsh conditions. It is also important to ensure the starting material is free of impurities that might be more readily oxidized, such as aldehydes.
Q5: How is this compound typically purified?
A5: Purification is most commonly achieved through silica gel column chromatography.[1][2] Due to the polar nature of the N-oxide, a polar solvent system is generally required for elution. A common approach is to use a gradient of methanol in a less polar solvent like dichloromethane or ethyl acetate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Product | - Insufficient oxidizing agent.- Deactivated oxidizing agent (m-CPBA can degrade over time).- Reaction temperature is too low. | - Increase the molar equivalents of m-CPBA (e.g., from 1.1 eq. to 1.5 eq.).- Use a fresh batch of m-CPBA.- Allow the reaction to stir for a longer period at room temperature. |
| Incomplete Reaction (Mixture of Starting Material and Product) | - Insufficient reaction time.- Not enough oxidizing agent. | - Extend the reaction time and continue monitoring by TLC.- Add an additional portion of m-CPBA to the reaction mixture. |
| Formation of Multiple Unidentified Spots on TLC | - Over-oxidation or side reactions.- Reaction temperature is too high. | - Ensure the m-CPBA is added portion-wise at a low temperature (e.g., 0 °C) to control the reaction exotherm.- Consider using a milder oxidizing agent. |
| Difficulty in Separating Product from Starting Material during Column Chromatography | - Inappropriate solvent system for elution. | - Use a more polar eluent system. A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a good starting point.- Ensure the crude product is properly adsorbed onto silica gel before loading onto the column. |
| Product is not eluting from the chromatography column | - The product is highly polar and strongly adsorbed to the silica gel. | - Flush the column with a highly polar solvent system, such as 10-20% methanol in dichloromethane, potentially with a small amount of ammonium hydroxide to help displace the amine N-oxide. |
Experimental Protocols
Synthesis of this compound via m-CPBA Oxidation
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Cabergoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Dissolution: Dissolve Cabergoline (1.0 g, 1.0 eq.) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: To the cooled, stirring solution, add m-CPBA (approximately 1.2 eq., considering the purity of the reagent) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent system).
-
Quenching: Once the reaction is complete (or has reached the desired conversion), cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 10% methanol).
-
Characterization: Collect the fractions containing the product and confirm its identity and purity using appropriate analytical techniques (e.g., HPLC, LC-MS, and NMR).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Synthesis and Purification of Cabergoline N-Oxide
Welcome to the technical support center for the synthesis and purification of Cabergoline N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and documented method for the synthesis of this compound is the direct oxidation of Cabergoline. This is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly used reagent. The oxidation selectively occurs at the N-allyl nitrogen of the Cabergoline molecule.[1][2][3]
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include controlling the stoichiometry of the oxidizing agent to prevent over-oxidation or side reactions, ensuring the reaction goes to completion, and effectively removing the acidic byproducts from the reaction mixture during workup. Low yields can also be a significant issue if the reaction conditions are not optimized.
Q3: How is this compound typically purified?
A3: Due to its polar nature, this compound is most effectively purified using column chromatography.[1][3] Silica gel is a common stationary phase, and a polar solvent system, often a mixture of dichloromethane and methanol, is used as the mobile phase. The polarity of the eluent is gradually increased to ensure effective separation from non-polar impurities and unreacted starting material.
Q4: What analytical techniques are recommended for purity assessment of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.[4][5] It allows for the separation and quantification of the N-oxide from Cabergoline and other related impurities. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation and identification of any impurities.[1][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the disappearance of the starting material (Cabergoline). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Sub-optimal Reaction Temperature | The oxidation of tertiary amines with m-CPBA is often performed at 0°C to room temperature. If the yield is low, experiment with running the reaction at a controlled temperature within this range. |
| Insufficient Oxidizing Agent | Ensure the correct stoichiometry of m-CPBA is used. A slight excess (e.g., 1.1 to 1.5 equivalents) is often necessary to drive the reaction to completion. However, a large excess should be avoided to minimize side reactions. |
| Degradation of Product | Cabergoline and its N-oxide can be sensitive to harsh conditions. Avoid unnecessarily high temperatures or prolonged exposure to strong acids or bases during the reaction and workup. |
Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Cabergoline | Improve the reaction conditions to ensure full conversion (see "Low or No Yield" section). During purification, carefully optimize the column chromatography gradient to ensure good separation between the more polar N-oxide and the less polar starting material. |
| m-Chlorobenzoic Acid Byproduct | The m-CPBA reagent is reduced to m-chlorobenzoic acid during the reaction. This acidic byproduct can often be removed by washing the organic reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the workup.[6] |
| Other Side-Products | Over-oxidation can lead to other impurities. Use a controlled amount of m-CPBA and monitor the reaction closely. If unidentified impurities are present, consider using a different solvent system or a more specialized chromatography column for purification. |
Difficulties in Purification
| Potential Cause | Troubleshooting Step |
| Poor Separation in Column Chromatography | Optimize the solvent system for your column. Start with a less polar eluent (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. Run small-scale TLC experiments with different solvent mixtures to identify the optimal separation conditions before running the full column. |
| Product Remains on the Column | N-oxides can be quite polar and may adhere strongly to the silica gel. If the product is not eluting, increase the polarity of the mobile phase significantly (e.g., higher percentage of methanol). In some cases, adding a small amount of a more polar solvent like acetic acid or a few drops of ammonia to the mobile phase can help to elute highly polar compounds, but be mindful of the stability of your product. |
| Co-elution of Impurities | If impurities are co-eluting with the product, consider using a different stationary phase (e.g., alumina) or a different solvent system for the chromatography. Alternatively, a second purification step, such as preparative HPLC, may be necessary. |
Experimental Protocols
Synthesis of this compound via m-CPBA Oxidation
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Cabergoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve Cabergoline in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 equivalents) in dichloromethane.
-
Slowly add the m-CPBA solution dropwise to the stirred Cabergoline solution at 0°C.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel for column chromatography (e.g., 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane) and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with 100% dichloromethane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., starting with 1% methanol in DCM and gradually increasing to 5-10% or as needed based on TLC analysis).
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
The following tables provide a template for organizing and comparing experimental data to optimize the yield and purity of this compound.
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Equivalents of m-CPBA | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 1.1 | 0 | 2 | ||
| 2 | 1.1 | 25 | 2 | ||
| 3 | 1.5 | 0 | 2 | ||
| 4 | 1.5 | 25 | 2 | ||
| 5 | 1.5 | 0 | 4 |
Table 2: Comparison of Purification Methods for this compound
| Method | Stationary Phase | Mobile Phase | Purity before (%) | Purity after (%) | Recovery (%) |
| Column Chromatography | Silica Gel | DCM/MeOH gradient | |||
| Preparative HPLC | C18 | Acetonitrile/Water gradient |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical troubleshooting workflow for addressing low yield and purity issues.
References
resolving co-elution of Cabergoline and its N-Oxide in HPLC
Welcome to the technical support center for resolving analytical challenges in the HPLC analysis of Cabergoline. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols specifically tailored to address the co-elution of Cabergoline and its primary oxidative degradant, Cabergoline N-Oxide.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of Cabergoline and this compound by reversed-phase HPLC challenging?
The primary challenge stems from their high degree of structural similarity. This compound is a mono-oxygenated product of Cabergoline, where an oxygen atom is added to the N-allyl nitrogen.[1][2] This minor structural modification results in very similar physicochemical properties, such as polarity and hydrophobicity, leading to near-identical retention times under many standard reversed-phase HPLC conditions.
Q2: What are the most critical chromatographic parameters to adjust for resolving these two compounds?
The most critical parameter is the mobile phase pH .[3][4][5] Both Cabergoline and its N-Oxide are basic compounds with multiple ionizable sites. Modifying the pH of the mobile phase alters the degree of ionization for each compound, which can significantly change their interaction with the stationary phase and, therefore, their retention times and selectivity.[3][4] Other key parameters include the choice of organic modifier (acetonitrile vs. methanol), the type of column stationary phase, and the buffer concentration.
Q3: Is there a standard USP method for the analysis of Cabergoline and its related substances?
Yes, the United States Pharmacopeia (USP) provides a monograph for Cabergoline that includes an HPLC method for assay and organic impurities.[6] The USP method specifies a C18 (L1 packing) column, a mobile phase consisting of acetonitrile and a phosphate buffer, and UV detection at 280 nm.[6] This method is designed to resolve Cabergoline from its known impurities, and its conditions can serve as an excellent starting point for optimization.[6]
Troubleshooting Guide: Resolving Co-Elution
This guide addresses the specific issue of co-elution between Cabergoline and its N-Oxide.
Problem: My chromatogram shows a single, broad peak or a peak with a significant shoulder, indicating co-elution of Cabergoline and its N-Oxide. Where should I begin?
Start by following a systematic method development workflow. Before making significant changes, ensure your HPLC system is performing correctly by running a system suitability test.[7] Check for common issues like extra-column band broadening, inconsistent flow rates, or a contaminated column, which can worsen peak shape and resolution.[7][8]
The logical workflow below outlines the recommended troubleshooting steps.
Q: How exactly does mobile phase pH create separation between these compounds?
Adjusting the mobile phase pH is the most powerful tool for separating ionizable compounds like Cabergoline.[3][4][5]
-
Principle : Cabergoline is a basic molecule. The N-Oxide is also basic but the introduction of the oxygen atom slightly changes the pKa of the nearby nitrogen atoms. By adjusting the pH of the mobile phase, you can selectively protonate or deprotonate these sites.
-
Practical Application : In reversed-phase chromatography, the ionized (protonated) form of a basic compound is more polar and will elute earlier. The neutral form is more hydrophobic and will be retained longer. Because the pKa values of the two compounds differ slightly, there will be a specific pH range where their degree of ionization is different enough to cause a significant change in their respective retention times, thereby improving resolution.
-
Recommendation : Start method development at a low pH (e.g., 3.0) and systematically increase the pH of the aqueous portion of the mobile phase towards neutral (e.g., pH 7.0), while monitoring the retention time and resolution.[4] It is crucial to operate within the stable pH range of your column (typically pH 2-8 for silica-based columns).[4]
Q: What is the impact of changing the organic solvent or buffer system?
The choice of organic solvent and buffer can alter selectivity.
-
Organic Modifier : Acetonitrile and methanol have different solvent properties. Acetonitrile is generally a weaker solvent than methanol for many compounds in reversed-phase HPLC and can offer different selectivity. If you are using acetonitrile, trying methanol (or a combination) may change the elution order or improve the spacing between the peaks.
-
Buffer System : The buffer maintains a constant pH, which is critical for reproducible retention times.[9] Common buffers in the pH 3-7 range include phosphate and acetate. The buffer concentration should be sufficient to control the pH but not so high as to cause precipitation when mixed with the organic phase; a concentration of 10-25 mM is typical.[9]
Q: My resolution is still poor after optimizing the mobile phase. Should I try a different column?
Yes. If mobile phase optimization is insufficient, the column's stationary phase is the next parameter to change.
-
Standard C18 : Most methods for Cabergoline use a C18 column, which separates primarily based on hydrophobicity.[10][11]
-
Alternative Phases : To introduce different separation mechanisms, consider columns with alternative selectivities:
-
Phenyl-Hexyl : This phase can provide unique selectivity for compounds with aromatic rings through pi-pi interactions.
-
Cyano (CN) : A cyano column is less hydrophobic than C18 and offers different dipole-dipole interactions, which may be effective for separating the polar N-Oxide from the parent drug.[12]
-
Embedded Polar Group (EPG) : These columns have a polar group embedded in the alkyl chain, which can reduce the interaction of basic compounds with residual silanols, leading to better peak shape.
-
| Parameter | Condition 1 (C18) | Condition 2 (Cyano) | Condition 3 (C18) |
| Column | C18, 250 x 4.6 mm, 5 µm | Cyano, 250 x 4.6 mm, 5 µm[12] | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer pH 6 (50:50)[10][11] | Acetonitrile:10mM Phosphoric Acid (35:65)[12] | Acetonitrile:0.05% TEA, pH 6.5 (70:30)[13] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[12] | Not Specified |
| Detection | 281 nm[10] | 280 nm[12] | 225 nm[13] |
| Expected Outcome | Standard hydrophobicity-based separation. | Alternative selectivity due to dipole-dipole interactions.[12] | Ion-suppression effect from TEA may improve peak shape. |
Detailed Experimental Protocols
Protocol 1: Systematic HPLC Method Development
This protocol outlines a systematic approach to develop a method for separating Cabergoline from its N-Oxide.
-
System Preparation:
-
Mobile Phase Preparation (pH Screening):
-
Aqueous Phase (A): Prepare three separate aqueous mobile phases.
-
pH 3.0: 20 mM Potassium Phosphate, adjust pH to 3.0 with phosphoric acid.
-
pH 4.5: 20 mM Potassium Phosphate, adjust pH to 4.5 with phosphoric acid.
-
pH 6.5: 20 mM Potassium Phosphate, adjust pH to 6.5 with phosphoric acid.[13]
-
-
Organic Phase (B): Use HPLC-grade Acetonitrile.
-
Filter all aqueous phases through a 0.45 µm filter and degas.
-
-
Initial Gradient Run:
-
Perform a generic gradient run to determine the approximate elution composition.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Inject a mixed standard of Cabergoline and the N-Oxide.
-
-
Optimization:
-
Based on the initial gradient, develop a more focused, shallower gradient around the elution percentage of the target analytes.
-
Example: If the peaks elute around 5 minutes in the initial gradient (corresponding to ~30% B), a new gradient could be 20% to 40% B over 15 minutes.
-
Run this focused gradient with each of the prepared pH buffers (3.0, 4.5, 6.5).
-
Compare the chromatograms for the best resolution between Cabergoline and the N-Oxide.
-
-
Further Optimization (If Needed):
-
If co-elution persists, repeat Step 4 using Methanol as the organic phase (B).
-
If resolution is still inadequate, switch to a column with different selectivity (e.g., Phenyl-Hexyl or Cyano) and repeat the pH screening.
-
-
System Suitability:
-
Once adequate separation is achieved, validate the method by checking system suitability parameters. The resolution between the two peaks should be greater than 1.5.
-
Visualizations
Cabergoline Mechanism of Action
Cabergoline functions as a potent dopamine D2 receptor agonist.[14][15] It mimics the action of dopamine at the lactotroph cells in the anterior pituitary gland.[14][16] This binding action inhibits the synthesis and secretion of the hormone prolactin, making it an effective treatment for hyperprolactinemia and associated disorders.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uspnf.com [uspnf.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. ijrpc.com [ijrpc.com]
- 11. RP-HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 15. pharmacoj.com [pharmacoj.com]
- 16. droracle.ai [droracle.ai]
Technical Support Center: Enhancing LC-MS Sensitivity for Cabergoline N-Oxide Analysis
Welcome to the technical support center for the LC-MS analysis of Cabergoline N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when analyzing this compound by LC-MS?
A key challenge in the analysis of N-oxide metabolites is their potential for in-source fragmentation or degradation back to the parent drug, Cabergoline.[1] This can lead to an underestimation of the N-oxide concentration and an overestimation of the parent drug. It is crucial to have chromatographic separation of this compound from Cabergoline to prevent inaccurate quantification.[1]
Q2: What is the recommended ionization technique for this compound?
Electrospray ionization (ESI) in the positive ion mode (ESI+) is the recommended technique for Cabergoline and its metabolites.[2][3] The presence of multiple nitrogen atoms in the Cabergoline structure makes it readily protonated, leading to good ionization efficiency.[2]
Q3: How can I minimize the in-source conversion of this compound to Cabergoline?
To minimize the in-source conversion, optimization of the mass spectrometer's source parameters is critical. This includes using the lowest possible source temperatures and collision energies that still provide adequate sensitivity for the N-oxide.
Q4: What type of internal standard (IS) is best for quantifying this compound?
The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. However, if a SIL-IS for the N-oxide is unavailable, a SIL-IS of the parent drug, such as Cabergoline-d5, is the next best choice.[3][4] This is because it will have very similar physicochemical properties and will co-elute, helping to compensate for matrix effects and variability during sample preparation and ionization.[4][5]
Q5: What are the expected MRM transitions for this compound?
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound.
Issue 1: Low or No Signal for this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | Optimize ESI source parameters. Ensure the mobile phase is acidic (e.g., using formic acid or ammonium acetate) to promote protonation.[7] Consider that N-oxides can sometimes have different optimal pH conditions for ionization compared to the parent drug. |
| Degradation/Instability | This compound may be unstable in the sample matrix or during sample preparation.[1] Keep samples on ice or at 4°C during processing. Evaluate sample stability under different conditions. |
| Suboptimal Chromatography | Ensure the selected LC column and mobile phase are appropriate for retaining and eluting this compound. A C18 column is commonly used for Cabergoline.[2][7] |
| In-source Conversion | As mentioned in the FAQs, high source temperatures or collision energies can cause the N-oxide to revert to the parent drug.[1] Methodically reduce these parameters to see if the N-oxide signal improves relative to the parent drug signal. |
Issue 2: High Signal Variability and Poor Reproducibility
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Biological matrices can cause ion suppression or enhancement, leading to inconsistent results.[5][8][9] Implement a more rigorous sample clean-up method like solid-phase extraction (SPE) or use a stable isotope-labeled internal standard to compensate for these effects.[7][8] |
| Sample Preparation Inconsistency | Ensure precise and consistent execution of the sample preparation protocol. Automated liquid handlers can improve reproducibility. |
| LC System Issues | Check for leaks, pump fluctuations, and autosampler inconsistencies.[7] A stable LC system is crucial for reproducible retention times and peak areas. |
| Instability in Processed Samples | Evaluate the stability of this compound in the final reconstituted extract. If degradation is observed, analyze samples immediately after preparation. |
Issue 3: Peak Tailing or Poor Peak Shape
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Degradation | The analytical column may be degraded or contaminated.[7] Flush the column or replace it if necessary. |
| Inappropriate Mobile Phase | The mobile phase pH or composition may not be optimal. Adjust the pH or the organic solvent ratio to improve peak shape. |
| Secondary Interactions | Cabergoline and its metabolites can interact with active sites on the column or in the LC system. The use of a mobile phase with appropriate ionic strength can help minimize these interactions. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods for Cabergoline and is a good starting point for this compound.[2][3]
-
To 200 µL of plasma, add 25 µL of the internal standard working solution (e.g., Cabergoline-d5).
-
Vortex for 10 seconds.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or diethyl ether).[2][3]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.[3]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
-
Inject onto the LC-MS/MS system.
LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development, based on established methods for Cabergoline.[2][3]
| Parameter | Recommended Starting Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Ammonium Acetate |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of organic phase and ramp up to elute the analytes. A shallow gradient may be needed to separate Cabergoline from its N-Oxide. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive (ESI+) |
| MRM Transitions | To be determined by infusion of this compound standard. For Cabergoline: m/z 452.3 → 381.2.[2] |
| Collision Energy | To be optimized for this compound. |
Quantitative Data Summary
The following tables summarize the performance of a validated LC-MS/MS method for Cabergoline, which can serve as a benchmark when developing a method for its N-Oxide.
Table 1: Method Performance for Cabergoline [2][3][10]
| Parameter | Value |
| Linearity Range | 1 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 70% |
Table 2: Example MRM Transitions for Cabergoline and a Potential IS [2][3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cabergoline | 452.3 | 381.2 |
| Cabergoline-d5 | 457.3 | 386.2 |
| Quetiapine (alternative IS) | 384.2 | 253.1 |
Visualizations
Caption: A logical workflow for troubleshooting low sensitivity issues in LC-MS analysis.
Caption: A typical experimental workflow for sample preparation and analysis.
References
- 1. altasciences.com [altasciences.com]
- 2. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
minimizing on-column degradation of Cabergoline N-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Cabergoline N-Oxide during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in Cabergoline analysis?
A1: this compound is a primary oxidation product of the drug Cabergoline.[1][2][3][4] Its formation can occur during manufacturing, storage, or even during analysis. As a potential impurity, it is crucial to accurately quantify this compound to ensure the quality and stability of Cabergoline drug products.
Q2: What are the main challenges in the HPLC analysis of this compound?
A2: The primary challenge is the on-column degradation of this compound, which can lead to inaccurate quantification. This degradation can manifest as poor peak shape (tailing or fronting), the appearance of new peaks, or a general loss of the analyte. N-oxides can be susceptible to reduction back to the parent drug or other degradation pathways under certain chromatographic conditions.
Q3: What factors can contribute to the on-column degradation of this compound?
A3: Several factors can influence the stability of this compound on an HPLC column, including:
-
Column Hardware: The metallic surfaces of conventional stainless steel columns can contribute to on-column oxidation.[5][6]
-
Mobile Phase pH: High pH mobile phases can exacerbate the degradation of amine compounds.[5][7]
-
Column Temperature: Elevated temperatures can increase the rate of degradation reactions.[8]
-
Stationary Phase: Interactions with the stationary phase, particularly with residual silanols on silica-based columns, can affect stability and peak shape.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure a single ionic form. For amine oxides, a higher pH can sometimes improve peak shape by neutralizing the compound, but this must be balanced with the risk of degradation.[7] - Use a Base-Deactivated or End-Capped Column: These columns have fewer exposed silanol groups, which can cause peak tailing for basic compounds. - Consider a Hybrid Silica or Polymer-Based Column: These columns offer better stability at higher pH ranges.[7] |
| Sample Solvent Incompatibility | - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition or a weaker solvent. Injecting a sample in a much stronger solvent can cause peak distortion. |
| Column Overload | - Reduce Sample Concentration: Dilute the sample and re-inject. If peak shape improves, the original sample was overloaded. - Decrease Injection Volume: Inject a smaller volume of the sample. |
Issue 2: Appearance of New Degradation Peaks or Loss of this compound Peak Area
| Possible Cause | Troubleshooting Steps |
| On-Column Oxidation/Degradation | - Lower Column Temperature: Reduce the column temperature in 5°C increments. A temperature range of 25-30°C is a good starting point.[8] - Evaluate Column Hardware: If on-column oxidation is suspected, consider using a column with inert surfaces, such as those with MaxPeak High Performance Surfaces, which have been shown to mitigate on-column oxidation of similar compounds.[5][6] - Adjust Mobile Phase pH: Avoid high pH mobile phases if possible, as they can accelerate the degradation of some amine compounds.[5] - Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to remove dissolved oxygen, which can contribute to oxidation.[8] |
| Analyte Instability in Sample Solution | - Use a Cooled Autosampler: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation in the vial before injection. - Prepare Samples Fresh: Analyze samples as soon as possible after preparation. |
Data Presentation
The following table presents illustrative data on the impact of different HPLC conditions on the on-column degradation of this compound. This data is hypothetical and intended to demonstrate the principles discussed in the troubleshooting guides.
| Parameter | Condition | Hypothetical Degradation (%) | Observations |
| Column Hardware | Standard Stainless Steel | 8.5 | Increased degradation products observed. |
| Inert Coated (e.g., MaxPeak HPS) | < 1.0 | Minimal degradation, improved peak area reproducibility.[5] | |
| Mobile Phase pH | 5.0 | 2.1 | Stable analysis with good peak shape. |
| 7.0 | 4.5 | Slight increase in degradation. | |
| 9.0 | 12.3 | Significant degradation and potential for peak tailing. | |
| Column Temperature | 25°C | 1.8 | Baseline stability. |
| 40°C | 6.2 | Noticeable increase in degradation products. | |
| 50°C | 15.7 | Substantial degradation, compromising quantification. |
Experimental Protocols
Recommended HPLC Method for Minimizing On-Column Degradation of this compound
This protocol provides a starting point for developing a stability-indicating method for this compound.
-
Column: A column with inert surfaces (e.g., Waters ACQUITY Premier with MaxPeak HPS, BEH C18, 1.7 µm, 2.1 x 100 mm) is recommended to minimize on-column oxidation.[5]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-70% B
-
8-9 min: 70-90% B
-
9-10 min: 90% B
-
10-10.1 min: 90-10% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 4°C.
-
Injection Volume: 2 µL.
-
Detection: UV at 280 nm or Mass Spectrometry (for higher sensitivity and specificity).
-
Sample Diluent: Mobile Phase A.
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Bioanalysis of Cabergoline N-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Cabergoline N-Oxide.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how does it impact the bioanalysis of Cabergoline and this compound?
A1: The matrix effect in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the biological sample matrix.[1] These endogenous or exogenous substances, such as phospholipids, salts, and metabolites, can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantitative results.[1][2] For Cabergoline and its metabolite, this compound, the matrix effect can compromise the reliability and robustness of the assay. The U.S. Food and Drug Administration (FDA) mandates the assessment of matrix effects to ensure that the accuracy, precision, and sensitivity of the bioanalytical method are not compromised by the biological matrix.[1]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Cabergoline-d5 recommended for the bioanalysis of Cabergoline and its N-Oxide?
A2: A stable isotope-labeled internal standard (SIL-IS), such as Cabergoline-d5, is considered the "gold standard" for mitigating matrix effects in LC-MS/MS bioanalysis.[1][3] Since a SIL-IS co-elutes with the analyte and possesses nearly identical physicochemical properties, it is presumed to experience the same degree of ion suppression or enhancement.[1] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability introduced by the matrix effect can be effectively compensated.[1] The use of Cabergoline-d5 has been shown to provide superior linearity, accuracy, and precision in the high-sensitivity quantification of Cabergoline in complex biological matrices like human plasma.[4]
Q3: What are the primary sources of matrix effects in plasma samples?
A3: In plasma samples, the primary sources of matrix effects are endogenous components that can co-elute with the analyte of interest. Phospholipids are a major contributor to matrix-induced ionization suppression because they are a major component of cell membranes and often co-extract with analytes during sample preparation. Other sources include salts, proteins, and metabolites of the target analyte or other endogenous compounds.[1][5]
Q4: How can I quantitatively assess the matrix effect for this compound?
A4: The post-extraction addition method is a quantitative approach to evaluate absolute and relative matrix effects.[1] This method involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.[1] The Matrix Factor (MF) is calculated as follows:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
Where:
-
Set A (Neat Solution): The analyte and internal standard are spiked into the reconstitution solvent.[1]
-
Set B (Post-Extraction Spike): Blank plasma is extracted, and then the analyte and internal standard are spiked into the reconstituted extracts.[1]
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]
Troubleshooting Guide
Issue: Significant ion suppression or enhancement observed for this compound.
This troubleshooting guide provides a systematic approach to identifying and mitigating matrix effects for this compound.
Caption: Troubleshooting workflow for addressing matrix effects in this compound bioanalysis.
Data Presentation
Table 1: Comparison of Internal Standards for Cabergoline Bioanalysis
| Internal Standard | Linearity (r²) | LLOQ (pg/mL) | Accuracy at LLOQ (%) | Precision (%CV) at LLOQ | Reference |
| Cabergoline-d5 | 0.9996 | 5.00 | 101.6 | 4.5 | [4] |
| Bromocriptine | 0.9915 | 10.0 | 109.0 | 14.8 | [4] |
| Quetiapine | >0.99 | 1.6 | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with 1 mL of methanol followed by 1 mL of 0.05 M sulfuric acid.[7]
-
Sample Pre-treatment: To 500 µL of plasma sample, add the internal standard (e.g., Cabergoline-d5). Vortex to mix.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with 1 mL of LC-MS grade water followed by 1 mL of methanol to remove interfering substances.[7]
-
Elution: Elute this compound and other analytes with 1 mL of 5% ammonia in methanol.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[7]
Protocol 2: LC-MS/MS Analysis
The following are example parameters and should be optimized for your instrument and specific method.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm).[6]
-
Mobile Phase:
-
A: 20 mM ammonium acetate in water
-
B: Methanol
-
-
Gradient: A gradient elution may be necessary to separate this compound from the parent drug and endogenous interferences.
-
Flow Rate: 0.75 mL/min.[6]
-
Injection Volume: 15 µL.
-
Mass Spectrometry:
Signaling Pathway
Cabergoline is a potent dopamine D2 receptor agonist. Its primary mechanism of action involves the stimulation of D2 receptors on lactotroph cells in the anterior pituitary gland, which inhibits the synthesis and secretion of prolactin.[8]
Caption: Simplified signaling pathway of Cabergoline's action on prolactin secretion.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Cabergoline? [synapse.patsnap.com]
Technical Support Center: Cabergoline Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Cabergoline during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cabergoline?
A1: The main degradation pathways for Cabergoline are oxidation and hydrolysis.[1][2] The molecule has several susceptible functional groups: an alkene bond in the ergoline ring system and the N-allyl nitrogen are prone to oxidation, while the urea and amide moieties are susceptible to hydrolysis under both acidic and basic conditions.[1][2]
Q2: What are the common oxidative degradation products of Cabergoline?
A2: A common oxidation product is Cabergoline N-oxide, where oxidation occurs at the N-allyl nitrogen.[3][4] Oxidation can also occur at the alkene bond within the ergoline ring system.[1][2]
Q3: What are the ideal storage conditions for Cabergoline?
A3: Cabergoline should be stored at a controlled room temperature between 20°C and 25°C (68°F and 77°F). It should be kept in a tight, light-resistant container to protect it from light and moisture.[5] As a precautionary measure, it should also be kept away from strong oxidizers.
Q4: How can I prevent the oxidation of Cabergoline during storage?
A4: To prevent oxidation, it is crucial to control the storage environment and formulation. Key strategies include:
-
Use of Antioxidants: Incorporating antioxidants into the formulation can protect Cabergoline from oxidative degradation.
-
Control of Atmosphere: Storing under an inert atmosphere (e.g., nitrogen) can minimize exposure to oxygen.
-
Appropriate Packaging: Using packaging that protects against light and moisture is essential.
-
Formulation with Stabilizing Excipients: The use of excipients like L-leucine has been shown to improve the physical stability of formulations.
Q5: Are there any specific excipients known to stabilize Cabergoline?
A5: Yes, L-leucine is used in some Cabergoline formulations and is known to enhance the physical stability of powders by reducing moisture-induced aggregation.[6][7][8] While not directly acting as an antioxidant, by preventing moisture uptake, it can help mitigate hydrolytic and potentially oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of Cabergoline in a solid formulation. | 1. Exposure to high humidity. 2. Presence of reactive excipients. 3. Inadequate packaging. | 1. Store in a desiccator or controlled low-humidity environment. 2. Review excipient compatibility. Consider using non-hygroscopic excipients. 3. Use tightly sealed containers with desiccants. Consider amber glass or other light-protecting materials. |
| Rapid degradation of Cabergoline in solution. | 1. Suboptimal pH of the solution. 2. Presence of dissolved oxygen. 3. Exposure to light. | 1. Adjust the pH to a range where Cabergoline is more stable. The rate of decomposition increases with increasing pH.[9] 2. De-gas the solvent and store the solution under an inert gas like nitrogen or argon. 3. Store solutions in amber vials or protect them from light. |
| Formation of unknown peaks in HPLC analysis after storage. | Oxidative or hydrolytic degradation. | 1. Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify the degradation products. 2. Use a stability-indicating HPLC method to separate and quantify the degradants. |
Data on Forced Degradation of Cabergoline
The following table summarizes the results from forced degradation studies, indicating the conditions under which Cabergoline degrades.
| Stress Condition | Reagent/Details | Temperature | Duration | % Degradation | Degradation Products Identified |
| Acidic Hydrolysis | 1 M HCl | 80°C | 1 hour | ~10.2% | Hydrolysis Products |
| Alkaline Hydrolysis | 1 M NaOH | 80°C | 1 hour | ~18.5% | Hydrolysis Products |
| Oxidative Degradation | 30% H₂O₂ | 80°C | 1 hour | ~13.6% | Oxidation Products (e.g., this compound) |
| Thermal Degradation | Dry Heat | 105°C | 5 hours | ~3.8% | - |
| Photochemical Degradation | UV light at 366 nm | Ambient | 5 hours | ~5.1% | Photolytic Products |
Note: The percentage of degradation can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cabergoline
This protocol outlines a high-performance liquid chromatography (HPLC) method for the analysis of Cabergoline and its degradation products.
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of Cabergoline in acetonitrile.
-
Sample Preparation: For tablets, crush a known number of tablets, extract with a suitable solvent, and dilute to the desired concentration with the mobile phase. For bulk drug, dissolve a known amount in the mobile phase.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat the drug solution with 1 M HCl and heat at 80°C for 1 hour. Neutralize the solution before injection.[10]
-
Alkaline Hydrolysis: Treat the drug solution with 1 M NaOH and heat at 80°C for 1 hour. Neutralize the solution before injection.[10]
-
Oxidative Degradation: Treat the drug solution with 30% H₂O₂ and heat at 80°C for 1 hour before injection.[10]
-
Thermal Degradation: Expose the solid drug to dry heat at 105°C for 5 hours.[10]
-
Photolytic Degradation: Expose the drug solution to UV light at 366 nm for 5 hours.[10]
-
-
Analysis:
-
Inject the prepared standard, sample, and stressed solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of Cabergoline.
-
Protocol 2: HPTLC Method for Separation of Cabergoline and its Degradation Products
This protocol describes a high-performance thin-layer chromatography (HPTLC) method for the separation of Cabergoline from its degradation products.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the Cabergoline sample in methanol to obtain a suitable concentration.
-
Apply the sample solution as bands on the HPTLC plate.
-
-
Development and Detection:
-
Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
After development, dry the plate and scan it in a densitometer at 280 nm.
-
Visualizations
Caption: Proposed degradation pathways of Cabergoline.
Caption: General experimental workflow for Cabergoline stability studies.
Caption: Key strategies to prevent Cabergoline oxidation during storage.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of leucine in stabilizing inhalable dry powder formulations - DDL [ddl-conference.com]
- 7. ddl-conference.com [ddl-conference.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijprs.com [ijprs.com]
Technical Support Center: Optimizing Chromatographic Peak Shape for Cabergoline N-Oxide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of Cabergoline N-Oxide.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the most likely causes?
A1: Peak tailing for a basic compound like this compound is often due to secondary interactions with the stationary phase, particularly with acidic silanol groups on silica-based columns.[1] Other potential causes include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not suitable, it can lead to undesirable interactions between the analyte and the column.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][3]
-
Issues with the Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause peak shape problems.[2][4]
-
Column Degradation: Over time, columns can degrade, leading to poor performance.[2]
Q2: I am observing peak fronting for my this compound standard. What should I investigate?
A2: Peak fronting is less common than tailing for basic compounds but can occur. The most common causes include high sample concentration leading to column overload or a mismatch between the sample solvent and the mobile phase.[1] If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, resulting in a fronting peak.[1]
Q3: Why am I seeing split peaks for this compound?
A3: Split peaks can arise from a few distinct issues. A common cause is a partially blocked frit at the column inlet, which causes the sample to be introduced onto the column in a non-uniform manner.[1] Another possibility is a void or channel in the column packing material. In some cases, a strong sample solvent that is not miscible with the mobile phase can also cause peak splitting due to poor sample focusing at the head of the column.[1]
Q4: Can the choice of HPLC column significantly impact the peak shape of this compound?
A4: Yes, absolutely. Since this compound is a basic compound, it is prone to interacting with residual silanol groups on the surface of silica-based columns, which can cause significant peak tailing.[5][6][7] Selecting a modern, high-purity silica column with proper end-capping is crucial for obtaining symmetrical peaks.[8][9][10] Columns specifically designed for the analysis of basic compounds are often the best choice.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of this compound.
Diagram: Troubleshooting Workflow for Peak Shape Issues
Caption: A systematic workflow for troubleshooting common chromatographic peak shape problems.
Optimizing Experimental Parameters
Table 1: Impact of Mobile Phase Parameters on Peak Shape
| Parameter | Recommended Range/Value | Expected Impact on Peak Shape | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Reduces peak tailing. | At low pH, the acidic silanol groups on the silica surface are protonated and neutralized, minimizing their interaction with the basic this compound.[5][11] |
| Buffer Concentration | 10 - 20 mM | Improves peak symmetry and reproducibility. | Ensures consistent pH throughout the analysis, which is crucial for stable retention times and peak shapes.[11][12] |
| Mobile Phase Additive (e.g., Triethylamine - TEA) | 5 - 20 mM | Significantly reduces peak tailing. | The competing base (TEA) interacts with the active silanol sites on the stationary phase, preventing them from interacting with the analyte.[5][11][13] |
| Organic Modifier | Acetonitrile or Methanol | Can influence selectivity and peak shape. | The choice and proportion of the organic modifier affect the retention and can sometimes impact peak symmetry. |
Table 2: Column Selection and its Effect on Peak Shape
| Column Characteristic | Recommendation | Expected Impact on Peak Shape | Rationale |
| Silica Type | High-purity, Type B silica | Greatly reduces peak tailing. | Modern, high-purity silica has a lower concentration of acidic silanol groups and metal contaminants, leading to more inert surfaces.[5] |
| End-capping | Yes, preferably double end-capped | Minimizes peak tailing. | End-capping chemically bonds a small, less-polar group to the unreacted silanol groups, effectively shielding them from interaction with basic analytes.[8][10] |
| Stationary Phase | C18 or C8 | Provides good retention and selectivity. | These are common reversed-phase stationary phases suitable for a wide range of analytes, including Cabergoline and its derivatives. |
| Particle Size | < 3 µm | Can lead to sharper, more efficient peaks. | Smaller particles provide higher efficiency and better resolution, which can contribute to improved peak shape. |
Experimental Protocols
Protocol 1: General HPLC Method for Cabergoline Analysis
This protocol is a starting point for the analysis of Cabergoline and can be adapted for this compound.
-
Column: Hypersil ODS C18 (250 mm × 4.6 mm, 5 µm)[14]
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 6), acetonitrile, and water (10:50:40, v/v/v)[14]
-
Flow Rate: 1.0 mL/min[14]
-
Detection: UV at 281 nm[14]
-
Injection Volume: 20 µL[14]
-
Column Temperature: Ambient
Protocol 2: LC-MS/MS Method for Cabergoline Analysis
This method is suitable for more sensitive detection and can be optimized for this compound.
-
Column: Agilent Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm)[15]
-
Mobile Phase: 20 mM Ammonium Acetate and Methanol (30:70, v/v) in isocratic mode[15]
-
Flow Rate: 0.75 mL/min[15]
-
Column Temperature: 30 °C[15]
-
Injection Volume: 15 µL[15]
-
Detection: Mass Spectrometry (Multiple Reaction Monitoring in positive ion mode)[15]
Logical Relationships in Peak Tailing
Diagram: Causes and Solutions for Peak Tailing of Basic Compounds
Caption: The relationship between the primary cause of peak tailing for basic compounds and effective solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. youtube.com [youtube.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. lcms.cz [lcms.cz]
- 11. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. ijrpc.com [ijrpc.com]
- 15. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Cabergoline stability studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Cabergoline stability studies. The following information is designed to help you troubleshoot common issues, understand degradation pathways, and implement robust experimental protocols.
Troubleshooting Guide: Inconsistent Analytical Results
This guide addresses common chromatographic issues observed during the stability analysis of Cabergoline.
| Observed Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: Cabergoline is a basic compound and can interact with acidic silanol groups on silica-based HPLC columns.[1] | - Use a high-purity, end-capped silica column.- Work at a lower pH (e.g., pH 3-4) to suppress silanol ionization.- Add a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.05-0.1%). |
| Column Overload: Injecting too high a concentration of the analyte.[1] | - Reduce the sample concentration or injection volume. | |
| Incompatible Sample Solvent: The solvent used to dissolve the sample is significantly stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent whenever possible. | |
| Peak Fronting | High Sample Concentration: A common cause of peak fronting is column overload.[1] | - Dilute the sample to a lower concentration. |
| Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase, causing the analyte to move too quickly at the column inlet.[1] | - Ensure the sample solvent is of similar or weaker strength than the mobile phase. | |
| Split Peaks | Partially Blocked Column Frit: Particulates from the sample or system can block the inlet frit, leading to a non-uniform sample introduction.[1] | - Filter all samples and mobile phases before use.- If blockage is suspected, reverse-flush the column (disconnect from the detector first).- Replace the column inlet frit if the problem persists. |
| Void in Column Packing: A void or channel has formed at the head of the column.[1] | - This is often irreversible. Replace the column.- To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits. | |
| Shifting Retention Times | Mobile Phase Composition Change: Inconsistent mobile phase preparation or issues with the HPLC pump's proportioning valves. | - Prepare mobile phase accurately and consistently.- Degas the mobile phase thoroughly.- Prime the pump and check for leaks. Run pump performance tests. |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Ensure the column is equilibrated for a sufficient time (e.g., 15-30 minutes or until a stable baseline is achieved) before starting the analysis. | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a constant temperature. | |
| Ghost Peaks | Contamination: Contamination in the mobile phase, injection system, or from a previous injection. | - Use high-purity HPLC-grade solvents.- Run a blank gradient to identify potential contaminants.- Implement a robust needle wash protocol in the autosampler. |
| Late Elution: A peak from a previous injection eluting in the current run. | - Increase the run time of the method to ensure all components from the previous sample have eluted. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cabergoline?
A1: Cabergoline is susceptible to degradation through hydrolysis and oxidation.[2] Its structure contains a urea moiety and an amide group, which are sensitive to hydrolysis under both acidic and basic conditions.[3][4] Additionally, the alkene bond in the ergoline ring system is prone to oxidation.[2][3][4]
Q2: Under which conditions is Cabergoline most unstable?
A2: Forced degradation studies show that Cabergoline is highly sensitive to acidic, basic, and oxidative conditions.[4][5] It also shows some degradation under photolytic (UV light) stress. However, it is relatively stable under thermal stress.[2][4]
Q3: What are the known degradation products of Cabergoline?
A3: A primary oxidative degradation product has been identified as Cabergoline N-oxide, where oxidation occurs at the N-allyl nitrogen.[2] Hydrolysis can lead to the cleavage of the urea or amide groups.[3][4]
Q4: How can I improve the stability of my Cabergoline formulation?
A4: The stability of Cabergoline tablets can be significantly improved by using non-hygroscopic excipients, such as anhydrous lactose and L-leucine.[6] Protecting the formulation from moisture and light is critical. Packaging in materials with a high moisture barrier, like aluminum, is recommended.[6]
Q5: Why is it important to use a stability-indicating analytical method?
A5: A stability-indicating method is crucial because it can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, excipients, or impurities.[5] This ensures that the measured decrease in the API concentration is a true reflection of its degradation.
Data Presentation
Summary of Forced Degradation Studies
The following table summarizes the typical behavior of Cabergoline under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Reagent/Details | Observation | Identified Degradation Products |
| Acidic Hydrolysis | e.g., 0.1 M HCl, Reflux | Significant degradation | At least three major degradation products observed via chromatography.[4] |
| Alkaline Hydrolysis | e.g., 0.1 M NaOH, Reflux | Significant degradation | At least three major degradation products observed via chromatography.[4] |
| Oxidative Degradation | e.g., 3% H₂O₂, Room Temp | Significant degradation | This compound and other products.[2][4] |
| Photolytic Degradation | UV light (e.g., 254 nm) | Moderate degradation | Degradation products observed.[4] |
| Thermal Degradation | Dry Heat (e.g., 60-80°C) | Relatively stable | Minimal to no degradation observed.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Cabergoline in a suitable solvent, such as methanol, at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Reflux the solution for a specified period (e.g., 8 hours). Cool the solution and neutralize it with 0.1 M NaOH before diluting with the mobile phase for analysis.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Reflux for a specified period (e.g., 8 hours). Cool and neutralize with 0.1 M HCl before diluting for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified period (e.g., 24 hours). Dilute with the mobile phase for analysis.
-
Photolytic Degradation: Expose the Cabergoline powder or a solution of Cabergoline to UV light (254 nm) in a photostability chamber for a defined duration (e.g., 48 hours).[7] Prepare a solution of appropriate concentration for analysis.
-
Thermal Degradation: Keep the solid Cabergoline powder in an oven at 80°C for a defined period (e.g., 48 hours). Dissolve and dilute to an appropriate concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol is a composite based on validated methods for Cabergoline analysis.[4]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.05% aqueous triethylamine (TEA), pH adjusted to 6.5 with phosphoric acid, in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare the mobile phase, filter it through a 0.45 µm filter, and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of Cabergoline and samples (including those from forced degradation studies) in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area for Cabergoline and any degradation products. The method should show a clear separation between the parent drug and all degradation products.
-
Visualizations
Caption: Primary degradation pathways of Cabergoline under stress conditions.
Caption: Experimental workflow for conducting Cabergoline stability studies.
Caption: A logical workflow for troubleshooting HPLC peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijprs.com [ijprs.com]
- 6. ASSESSMENT OF THE IMPACT OF FORMULATION AND PACKAGING ON THE STABILITY OF CABERGOLINE TABLETS | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Robust Quantification of Cabergoline N-Oxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the method refinement and robust quantification of Cabergoline N-Oxide. This guide includes detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful and accurate analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a metabolite of Cabergoline, a potent dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2][3] The quantification of this compound is crucial for understanding the metabolism, pharmacokinetics, and overall disposition of Cabergoline in the body. Accurate measurement of this metabolite helps in assessing the drug's efficacy and safety profile.
Q2: What are the main challenges in quantifying this compound?
A2: The primary challenges in quantifying this compound include its potential instability, susceptibility to in-source fragmentation in the mass spectrometer, and the presence of matrix effects from biological samples.[4][5] N-oxides can sometimes revert to their parent drug form, leading to inaccurate measurements.[5]
Q3: What is the characteristic fragmentation pattern of this compound in mass spectrometry?
A3: N-oxides typically exhibit a characteristic neutral loss of an oxygen atom (16 Da) during mass spectrometric fragmentation.[6] Therefore, for this compound, a key transition to monitor in Multiple Reaction Monitoring (MRM) mode would be from the protonated molecule [M+H]+ to the [M+H-16]+ fragment ion.
Q4: How can I minimize the in-source fragmentation of this compound?
A4: To minimize in-source fragmentation, it is essential to optimize the ion source parameters of the mass spectrometer, such as the source temperature and cone voltage.[6] Using a gentler ionization technique or adjusting the mobile phase composition can also help. Chromatographically separating this compound from its parent compound, Cabergoline, is also critical to avoid interference.[4]
Q5: What are matrix effects and how can they be mitigated for this compound analysis?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological sample, leading to ion suppression or enhancement.[7][8] To mitigate these effects, efficient sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are recommended.[4][9] The use of a stable isotope-labeled internal standard is also a highly effective strategy to compensate for matrix effects.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity or No Peak for this compound | 1. In-source fragmentation: The molecule may be fragmenting in the ion source before detection. 2. Incorrect Mass Transitions: The selected precursor and product ions in the MRM method may be incorrect or suboptimal. 3. Sample Degradation: this compound may be unstable in the sample matrix or during sample processing.[5] 4. Suboptimal Ionization: The pH of the mobile phase may not be optimal for the ionization of the N-oxide. | 1. Optimize ion source parameters (e.g., lower the source temperature, adjust cone voltage).[6] 2. Verify the mass transitions. The precursor ion for this compound should be [M+H]+ and a key product ion should be [M+H-16]+. Infuse a standard solution to confirm. 3. Process samples promptly on ice and store at -80°C. Evaluate the stability of the analyte under different storage and processing conditions. 4. Experiment with different mobile phase additives (e.g., formic acid, ammonium acetate) and pH levels to enhance ionization. |
| High Background Noise | 1. Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system can lead to high background.[7] 2. Matrix Effects: Co-eluting endogenous components from the biological matrix can contribute to background noise.[7] | 1. Use high-purity, LC-MS grade solvents and flush the system thoroughly. 2. Employ a more rigorous sample cleanup method, such as SPE, to remove interfering matrix components.[9] |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | 1. Column Contamination or Degradation: Buildup of matrix components on the analytical column can degrade performance.[10] 2. Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analyte. 3. Secondary Interactions: The analyte may be interacting with active sites on the column. | 1. Use a guard column and flush the analytical column regularly. If the problem persists, replace the column. 2. Optimize the mobile phase composition, including the organic modifier and additives. 3. Consider a different column chemistry or add a competing agent to the mobile phase. |
| Inconsistent Retention Time | 1. Unstable LC Pump Performance: Fluctuations in the pump can lead to shifts in retention time. 2. Column Temperature Variations: Changes in column temperature affect retention. | 1. Purge the LC pumps to remove air bubbles and ensure a stable flow rate. 2. Use a column oven to maintain a consistent temperature. |
| Discrepancy Between Spiked and Endogenous Analyte Recovery | 1. Conversion of N-Oxide: The N-oxide may be converting back to the parent drug in the biological matrix, especially in hemolyzed plasma.[4] | 1. Optimize the sample extraction procedure. For instance, using acetonitrile for protein precipitation has been shown to minimize N-oxide conversion compared to methanol in some cases.[4] |
Experimental Protocols
Representative LC-MS/MS Method for this compound Quantification
This protocol is a representative method based on established procedures for Cabergoline and general principles for N-oxide analysis.[11][12][13] Method validation and optimization are essential for specific applications.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of plasma, add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion (m/z) 468.3 → Product Ion (m/z) 452.3 (Loss of O)
-
Internal Standard (IS): To be determined based on the specific IS used.
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
Quantitative Data Summary
The following tables present representative quantitative data for a bioanalytical method for this compound, based on typical performance characteristics for similar assays.[1][13][14]
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 5 - 250 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 5 pg/mL |
| ULOQ | 250 pg/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low | 15 | < 10% | < 12% | ± 10% |
| Medium | 100 | < 8% | < 10% | ± 8% |
| High | 200 | < 7% | < 9% | ± 7% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (pg/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 15 | 85 - 95% | 90 - 110% |
| High | 200 | 88 - 98% | 92 - 108% |
Visualizations
References
- 1. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. altasciences.com [altasciences.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. zefsci.com [zefsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of cabergoline and L-dopa in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cabergoline Degradation: Unveiling the Profile of Cabergoline N-Oxide and Other Key Degradants
For drug development professionals and researchers, understanding the stability and degradation pathways of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of Cabergoline N-Oxide and other major degradation products of cabergoline, supported by experimental data from forced degradation studies.
Cabergoline, a potent dopamine D2 receptor agonist, is susceptible to degradation under various stress conditions, leading to the formation of several byproducts. Among these, this compound has been identified as a key oxidation product. This guide delves into the formation of this compound and other principal degradation products under hydrolytic, oxidative, and photolytic stress, offering a clear comparison of their generation and chemical characteristics.
Executive Summary of Degradation Profile
Forced degradation studies reveal that cabergoline is highly susceptible to degradation under acidic, basic, oxidative, and photolytic conditions, while showing relative stability under thermal stress.[1][2] One of the primary oxidation products identified is this compound, a mono-oxygenated derivative.[3][4] Other significant degradation products, designated as Deg 1, Deg 2, and Deg 3, have been identified and characterized by mass spectrometry.[1]
Quantitative Analysis of Cabergoline Degradation
The following table summarizes the percentage of cabergoline remaining after exposure to various stress conditions, providing an indirect measure of the extent of degradation and the propensity for the formation of degradation products.
| Stress Condition | Reagent/Details | Duration | Temperature | % Cabergoline Recovered | Reference |
| Acidic Hydrolysis | 1 M HCl | 1 hour | 80°C | Not specified, but significant degradation | [5] |
| Alkaline Hydrolysis | 0.1 M NaOH | Not specified | Not specified | Stable | [5] |
| Neutral Hydrolysis | Water | 1 hour | 80°C | 15% | [3] |
| Oxidative | 30% H₂O₂ | Not specified | Room Temp | 0% (Totally degraded) | [5] |
| Photolytic | UV light (366 nm) | 24 hours | Not specified | Stable | [5] |
| Thermal | Dry heat | 24 hours | 100°C | Stable | [5] |
Note: While the exact percentages of each degradation product are not consistently available across studies, the recovery data indicates the conditions under which their formation is most likely.
Characterization of Major Degradation Products
The primary degradation products of cabergoline that have been characterized are this compound and three other major degradants identified through mass spectrometry.
| Degradation Product | Molecular Weight (m/z) | Method of Formation | Proposed Structure/Change from Cabergoline |
| Cabergoline | 451.60 (as free base) | - | Parent Molecule |
| This compound | ~467.60 | Oxidation | Mono-oxygenated product, with the N-oxide on the ergoline ring system.[3][4] |
| Deg 1 | 382.25 | Hydrolysis/Oxidation | Fragment of cabergoline, suggesting cleavage of the side chain. |
| Deg 2 | 396.26 | Hydrolysis/Oxidation | Fragment of cabergoline, suggesting partial cleavage or modification of the side chain. |
| Deg 3 | 452.33 | Isomerization | An isomer of cabergoline, with the same molecular weight but a different structural arrangement. |
Experimental Protocols
Forced Degradation of Cabergoline
A stock solution of cabergoline is prepared in a suitable solvent (e.g., methanol). This stock solution is then subjected to the following stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: The stock solution is mixed with an equal volume of 1 M HCl and refluxed at 80°C for 1 hour. The resulting solution is then neutralized.[5]
-
Alkaline Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M NaOH and stored at room temperature.[5]
-
Neutral Hydrolysis: The stock solution is mixed with an equal volume of water and refluxed at 80°C for 1 hour.[3]
-
Oxidative Degradation: The stock solution is mixed with an equal volume of 30% hydrogen peroxide and kept at room temperature.[5]
-
Photolytic Degradation: The stock solution is exposed to UV light at 366 nm for 24 hours.[5]
-
Thermal Degradation: A solid sample of cabergoline is placed in an oven at 100°C for 24 hours.[5]
Analytical Method for Quantification
The quantification of cabergoline and its degradation products is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Chromatographic System: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) is used in an isocratic or gradient elution mode.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm) is employed.
-
Quantification: The percentage of remaining drug and the formation of degradation products are calculated based on the peak areas in the chromatograms of the stressed samples compared to a reference standard.
Visualizing Degradation and Experimental Workflow
Cabergoline Degradation Pathways
Caption: Proposed degradation pathways of cabergoline.
Experimental Workflow for Degradation Studies
Caption: General workflow for cabergoline degradation studies.
References
A Comparative Stability Analysis: Cabergoline vs. Cabergoline N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of Cabergoline and its primary oxidative degradation product, Cabergoline N-Oxide. The information presented is collated from publicly available research and is intended to support drug development and formulation studies.
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist derived from ergot alkaloids. It is widely used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] The chemical structure of Cabergoline contains several functional groups susceptible to degradation, including a urea moiety, an amide group, and an alkene bond, making its stability a critical aspect of pharmaceutical development.[2][3] One of the primary degradation pathways for Cabergoline is oxidation, which leads to the formation of this compound.[4][5] Understanding the comparative stability of both the parent drug and its N-oxide derivative is crucial for developing robust formulations and analytical methods.
Comparative Stability Profile
While extensive forced degradation studies have been conducted on Cabergoline, specific comparative stability data for this compound is limited in publicly accessible literature. However, based on the known degradation pathways of Cabergoline and the general chemical properties of N-oxides, a comparative stability profile can be inferred.
Table 1: Summary of Forced Degradation Studies on Cabergoline and Inferred Stability of this compound
| Stress Condition | Reagent/Details | Cabergoline Stability | Inferred this compound Stability | Key Degradation Products of Cabergoline |
| Acidic Hydrolysis | 1.3 M HCl | Significant degradation[2] | Likely susceptible to degradation, potentially at a different rate. | Hydrolysis of the urea and amide moieties[2] |
| Alkaline Hydrolysis | 12.7 M NaOH | Significant degradation[2] | Likely susceptible to degradation, potentially at a different rate. | Hydrolysis of the urea and amide moieties[2] |
| Oxidative Degradation | 3% H₂O₂ | Significant degradation[6] | As an oxidation product, it is expected to be more stable under oxidative conditions than Cabergoline. However, further oxidation at other sites cannot be ruled out. | This compound, products of alkene bond oxidation[2][4] |
| Photolytic Degradation | UV light (254 nm) | Highly sensitive[2] | N-oxides can be sensitive to light and may undergo photolytic degradation.[7] | Not specified in detail in the provided results. |
| Thermal Degradation | Dry heat (60°C) | Relatively stable[2] | Generally stable at room temperature, but may decompose at elevated temperatures (above 100-150°C).[8] | No major degradation products identified.[2] |
Degradation Pathways
The primary degradation pathways for Cabergoline are hydrolysis and oxidation.[2]
Experimental Protocols
Detailed methodologies are essential for the replication of stability studies. The following protocols are summaries of common procedures used in the forced degradation analysis of Cabergoline.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: A stock solution of Cabergoline is prepared in a suitable solvent, such as methanol.[2]
-
Acid Hydrolysis: The stock solution is treated with an acid (e.g., 1.3 M HCl) and refluxed for a specified period. The solution is then neutralized.[2]
-
Alkaline Hydrolysis: The stock solution is treated with a base (e.g., 12.7 M NaOH) and refluxed, followed by neutralization.[2]
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.[9]
-
Photolytic Degradation: The stock solution is exposed to UV light at a specific wavelength (e.g., 254 nm) for a defined duration.[2]
-
Thermal Degradation: A solid sample of Cabergoline is exposed to dry heat in an oven at a set temperature (e.g., 60°C).[10]
-
Analysis: All stressed samples are diluted to a suitable concentration and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[2]
HPLC Analytical Method for Cabergoline and its Degradation Products
-
Column: Reversed-phase C18[5]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05% aqueous triethylamine, pH adjusted to 6.5)[8]
-
Detection: UV detection at a specified wavelength (e.g., 225 nm or 280 nm)[2][8]
-
Flow Rate: Typically around 1.0 mL/min
Visualizations
Experimental Workflow for Cabergoline Stability Studies
Cabergoline Signaling Pathway
Cabergoline acts as a potent agonist at dopamine D2 receptors. The binding of Cabergoline to these G protein-coupled receptors initiates a signaling cascade that leads to the inhibition of prolactin release.
Conclusion
The stability of Cabergoline is a critical factor that is influenced by hydrolytic, oxidative, and photolytic stress, while it demonstrates relative stability under thermal stress.[2] The formation of this compound is a key degradation pathway under oxidative conditions.[4][5] While direct comparative stability data for this compound is not extensively available, general principles of N-oxide chemistry suggest that it would have its own distinct stability profile, likely showing increased stability to further oxidation but potential sensitivity to heat and light.[7][8] The provided experimental protocols and analytical methods offer a foundational framework for researchers and professionals in drug development to conduct further investigations into the comparative stability of these two molecules. Such studies are essential for the development of stable and effective Cabergoline drug products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of an HPLC Method for Cabergoline N-Oxide Analysis in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Cabergoline N-Oxide, a significant oxidation product of Cabergoline. The validation process detailed herein adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose in a pharmaceutical quality control environment.[1][2][3][4]
Cabergoline, a potent dopamine D2 receptor agonist, is susceptible to oxidation, leading to the formation of this compound.[5][6] Therefore, a validated, stability-indicating HPLC method is crucial for accurately quantifying this impurity in drug substance and drug product stability studies.
Comparative HPLC Methodologies
While numerous HPLC methods exist for the analysis of Cabergoline, methods specifically validated for the quantification of this compound are less common. This guide proposes a reverse-phase HPLC (RP-HPLC) method, which is a widely used technique for the separation of pharmaceutical compounds. The performance of this proposed method is compared against a hypothetical alternative method in the summary tables below.
Logical Workflow for HPLC Method Validation
The validation of an analytical method follows a structured workflow to ensure all aspects of its performance are thoroughly evaluated. The following diagram illustrates the typical sequence of validation activities as per ICH guidelines.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
A Comparative Guide to the Inter-Laboratory Analysis of Cabergoline N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the identification and quantification of Cabergoline N-Oxide, a known oxidation product and impurity of the dopamine agonist Cabergoline. While direct inter-laboratory comparison studies on this compound are not publicly available, this document synthesizes data from various validated analytical methods for Cabergoline that have demonstrated the ability to separate and detect its N-oxide derivative. The performance of these methods across different studies offers valuable insights for researchers selecting an appropriate analytical strategy.
Comparative Analysis of Analytical Methods
The primary techniques employed for the analysis of Cabergoline and its impurities are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods as reported in various studies.
HPLC-UV Method Performance for Cabergoline Analysis
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.1–4 μg/mL[1] | 1000–5000 ng/spot (HPTLC)[2] |
| Limit of Detection (LOD) | Not Reported | 192.14 ng/spot (HPTLC)[2] |
| Limit of Quantification (LOQ) | Not Reported | 582.2 ng/spot (HPTLC)[2] |
| Precision (%RSD) | Intra-day: 0.24–0.88% Inter-day: 0.66–1.19%[1] | Not Reported |
| Recovery | 99.45%[1] | 99.23%[2] |
LC-MS/MS Method Performance for Cabergoline Analysis
| Parameter | Method A | Method B | Method C |
| Linearity Range | 2.00–200.00 pg/mL[3][4] | 1.86–124 pg/mL[5] | 5–250 pg/mL[6] |
| Limit of Detection (LOD) | 0.5 pg/mL[3][4] | Not Reported | ~2 pg/mL[6] |
| Limit of Quantification (LOQ) | 1.6 pg/mL[3][4] | 1.86 pg/mL[5] | Not Reported |
| Precision (%RSD) | Not Reported | Intra-day: 2.4–17.0% Inter-day: 7.9–10.7%[5] | 3.8–10.5% (in patient plasma)[6] |
| Accuracy | Not Reported | 99.1 ± 10.2%[5] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. The following sections outline the key aspects of the experimental protocols for the HPLC-UV and LC-MS/MS methods.
HPLC-UV Method for Cabergoline and its Degradation Products
This method is designed as a stability-indicating assay capable of separating Cabergoline from its degradation products, including the N-oxide.[7]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.05% aqueous triethylamine (pH adjusted to 6.5 with phosphoric acid) in a 70:30 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 225 nm.[7]
-
Sample Preparation: Samples are dissolved in the mobile phase. Forced degradation studies involve exposing the drug substance to acid, base, oxidation, heat, and light to generate degradation products.
LC-MS/MS Method for the Quantification of Cabergoline
This highly sensitive method is suitable for the determination of low concentrations of Cabergoline in biological matrices.
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm).[3]
-
Mobile Phase: A mixture of 20 mM ammonium acetate and methanol in a 30:70 (v/v) ratio, run in isocratic mode.[3]
-
Flow Rate: 0.75 mL/min.[3]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).[3]
-
Cabergoline Transition: m/z 452.3 → 381.2[3]
-
-
Sample Preparation: Liquid-liquid extraction of Cabergoline from the sample matrix (e.g., plasma) using an organic solvent like diethyl ether.[3] An internal standard is typically added prior to extraction.
Visualizations
Cabergoline's Mechanism of Action: D2 Receptor Signaling Pathway
Cabergoline is a potent agonist of the dopamine D2 receptor.[8][9][10] Its primary therapeutic effect in treating hyperprolactinemia is achieved by mimicking the action of dopamine on lactotroph cells in the anterior pituitary gland, which leads to the inhibition of prolactin secretion.[8][9][11]
References
- 1. researchgate.net [researchgate.net]
- 2. ijprs.com [ijprs.com]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
- 5. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is Cabergoline used for? [synapse.patsnap.com]
- 9. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 10. pharmacoj.com [pharmacoj.com]
- 11. droracle.ai [droracle.ai]
A Comparative Analysis of the Spectroscopic Signatures of Cabergoline and its N-Oxide Derivative
For researchers, scientists, and drug development professionals, a detailed understanding of the structural and physicochemical properties of a drug substance and its related compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic signatures of the dopamine agonist Cabergoline and its N-oxide, a potential metabolite and degradant. The following sections present a comparative analysis of their mass spectrometry and nuclear magnetic resonance (NMR) data, detailed experimental protocols for their characterization, and an overview of the established signaling pathway of Cabergoline.
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist widely used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Its chemical structure, an ergoline derivative, is susceptible to oxidation, leading to the formation of impurities such as Cabergoline N-oxide. The identification and characterization of such related substances are critical for ensuring drug quality, safety, and efficacy. Spectroscopic techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools for the structural elucidation of these compounds.
Mass Spectrometry Analysis
Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of molecules, aiding in their identification and structural characterization.
Table 1: Comparison of Mass Spectrometry Data for Cabergoline and this compound
| Parameter | Cabergoline | This compound |
| Molecular Formula | C₂₆H₃₇N₅O₂ | C₂₆H₃₇N₅O₃ |
| Molecular Weight | 451.62 g/mol | 467.62 g/mol |
| Precursor Ion ([M+H]⁺) | m/z 452.3 | m/z 468.3 |
| Major Fragment Ions (m/z) | 381.2, 336.2, 279.1 | Not explicitly detailed in search results, but a neutral loss of 16 Da (oxygen) from the precursor ion is a characteristic fragmentation of N-oxides.[2] |
The mass spectrum of Cabergoline typically shows a protonated molecule [M+H]⁺ at an m/z of 452.3.[3][4] Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions, primarily resulting from cleavages in the complex side chain attached to the ergoline core.[3] Key fragment ions for Cabergoline are observed at m/z 381.2, 336.2, and 279.1.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the precise determination of molecular structure.
Table 2: Comparison of ¹H and ¹³C NMR Spectral Data for Cabergoline and this compound
| Nucleus | Cabergoline (¹H NMR, CDCl₃, δ in ppm) | This compound (¹H NMR) | Cabergoline (¹³C NMR, CDCl₃, δ in ppm) | This compound (¹³C NMR) |
| Key Protons | 1.18 (t, 3H), 2.23 (s, 6H), 5.19 (d, 1H), 5.25 (d, 1H), 5.95 (m, 1H), 6.87 (m, 2H), 7.14 (m, 2H), 8.88 (s, 1H), 9.45 (s, 1H)[5] | Specific chemical shifts not available in search results. Protons adjacent to the N-oxide group are expected to be deshielded (shifted downfield). | 14.7, 26.61, 31.31, 35.41, 40.04, 42.23, 43.21, 44.93, 55.61, 56.10, 63.74, 108.7, 111.58, 113.10, 117.88, 118.36, 122.98, 126.02, 132.67, 133.31, 133.83, 177.89[5] | Specific chemical shifts not available in search results. Carbons adjacent to the N-oxide group are expected to be deshielded. |
The ¹H and ¹³C NMR spectra of Cabergoline have been well-characterized.[5] The formation of the N-oxide at the N-allyl nitrogen is expected to cause a significant downfield shift (deshielding) of the protons and carbons in the vicinity of the N-O bond due to the electron-withdrawing nature of the N-oxide group. A detailed comparison of the specific chemical shifts would require access to the full experimental data from the primary literature that describes the synthesis and characterization of this compound.[6]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the oxidation of Cabergoline. A common method involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).[6][7]
Protocol:
-
Dissolve Cabergoline in a suitable organic solvent, such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA in DCM dropwise to the cooled Cabergoline solution.
-
Stir the reaction mixture at a low temperature for a specified period.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a reducing agent, such as a solution of sodium thiosulfate.
-
Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Spectroscopic Analysis
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 20 mM ammonium acetate) and an organic phase (e.g., methanol).[4]
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.[4]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan and product ion scan for qualitative analysis.
-
Precursor and Product Ions: For Cabergoline, the transition m/z 452.3 → 381.2 is commonly monitored.[3][4] For this compound, the precursor ion would be m/z 468.3.
-
Collision Energy: Optimized to achieve efficient fragmentation of the precursor ion.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a few milligrams of the sample (Cabergoline or this compound) in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR spectra to determine the chemical shifts, coupling constants, and integration of proton signals.
-
Acquire ¹³C NMR spectra (typically proton-decoupled) to identify the chemical shifts of carbon atoms.
-
For complete structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Signaling Pathway of Cabergoline
Cabergoline primarily exerts its therapeutic effects by acting as a potent agonist at dopamine D2 receptors.[8][9] The signaling cascade initiated by Cabergoline binding to the D2 receptor is a G-protein coupled pathway.
Caption: Cabergoline's signaling pathway via the Dopamine D2 receptor.
The binding of Cabergoline to the D2 receptor activates an inhibitory G-protein (Gi). The activated alpha subunit of the Gi protein then inhibits the enzyme adenylyl cyclase.[10][11] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] The reduction in cAMP levels ultimately results in the downstream cellular responses, most notably the inhibition of prolactin synthesis and secretion from pituitary lactotrophs.
Currently, there is no publicly available information on the specific dopamine D2 receptor binding affinity or the detailed signaling pathway of this compound. Further pharmacological studies would be required to determine if the N-oxidation affects its receptor binding profile and subsequent biological activity.
Conclusion
The spectroscopic signatures of Cabergoline and its N-oxide exhibit distinct differences, primarily in their molecular weights and fragmentation patterns in mass spectrometry, and in the chemical shifts of nuclei proximate to the site of oxidation in NMR spectroscopy. The provided experimental protocols offer a foundation for the analytical characterization of these compounds. While the signaling pathway of Cabergoline is well-established, the pharmacological activity of its N-oxide remains to be elucidated. This comparative guide serves as a valuable resource for researchers involved in the analysis, development, and quality control of Cabergoline and its related substances.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Signal transduction pathways modulated by the D2 subfamily of dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. estheradams.com [estheradams.com]
- 10. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Assessment: Cabergoline vs. Cabergoline N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known toxicity of the dopamine agonist Cabergoline and its N-oxide metabolite. While extensive data is available for the parent drug, information on the toxicity of Cabergoline N-oxide is notably scarce in publicly accessible literature. This document summarizes the established toxicological profile of Cabergoline and highlights the existing knowledge gap regarding its N-oxide derivative.
Executive Summary
Cabergoline, a potent dopamine D2 receptor agonist, is widely used for the treatment of hyperprolactinemic disorders and Parkinson's disease. Its toxicological profile is well-characterized, with known cardiovascular, gastrointestinal, and neuropsychiatric side effects. Fibrotic reactions, particularly cardiac valvulopathy, are significant concerns with long-term, high-dose therapy.[1][2][3] In contrast, this compound, an oxidation product identified during stability studies of Cabergoline, lacks a defined toxicological profile in the available scientific literature.[4][5] This guide presents the known toxicity data for Cabergoline and proposes a standard experimental workflow for a comparative toxicity assessment of Cabergoline and this compound.
Toxicological Profile of Cabergoline
The toxicity of Cabergoline has been evaluated in numerous preclinical and clinical studies. The primary adverse effects are linked to its dopaminergic activity and its action on serotonin 5-HT2B receptors.
General Adverse Effects
Common adverse effects of Cabergoline are generally dose-dependent and include nausea, headache, dizziness, and abdominal pain.[2] At higher doses, more severe effects such as orthostatic hypotension, hallucinations, and dyskinesia have been reported.[2]
Cardiovascular Toxicity
A significant concern with Cabergoline is the risk of cardiac valvulopathy, characterized by the thickening and regurgitation of heart valves. This has been primarily associated with high doses used in the treatment of Parkinson's disease.[3] The proposed mechanism involves the activation of serotonin 5-HT2B receptors on cardiac valve fibroblasts.
Fibrotic Reactions
Cabergoline has been associated with fibrotic reactions affecting not only the heart valves but also other tissues, leading to conditions such as pulmonary, pericardial, and retroperitoneal fibrosis.[3]
Genotoxicity and Carcinogenicity
Studies on the genetic toxicity of Cabergoline have shown some evidence of chromosomal aberrations and micronucleus formation in mice at high doses.[6] However, a battery of in vitro tests found it to be non-mutagenic.[7] The relevance of these findings to human therapeutic use is still under consideration.
Reproductive Toxicity
Reproductive toxicity studies in animals have indicated that Cabergoline can interfere with implantation at higher doses, a likely consequence of its prolactin-lowering effects.[8] However, it was not found to be teratogenic in mice and rabbits.[8]
Toxicological Profile of this compound
As of the latest available information, there are no published studies specifically detailing the toxicological profile of this compound. It has been identified as a mono-oxygenated product of Cabergoline, formed via a radical mechanism, likely at the N-allyl nitrogen.[4][5] While chemical reference standards for this compound are available for research purposes, its biological activity and potential toxicity remain uncharacterized.[9]
Data Presentation: Summary of Cabergoline Toxicity
Table 1: Summary of Preclinical Toxicity Data for Cabergoline
| Toxicity Endpoint | Species | Route of Administration | Key Findings |
| Reproductive Toxicity | Rat (female) | Oral | Inhibition of implantation at doses >2 µg/kg/day.[8] |
| Rat (male) | Oral | No adverse effects on reproductive performance up to 320 µg/kg/day.[8] | |
| Mouse | Oral | No adverse effects on intrauterine development up to 8000 µg/kg/day.[8] | |
| Rabbit | Oral | Maternal toxicity and reduced fetal/placental weights at ≥500 µg/kg/day.[8] | |
| Genotoxicity | Mouse (in vivo) | Not specified | Significant increase in micronucleus formation and chromosomal aberrations at 0.05, 0.1, and 0.5 mg/ml.[6] |
| In vitro assays | Not applicable | Negative in a battery of mutagenicity tests.[7] |
Table 2: Common Adverse Drug Reactions of Cabergoline in Humans
| System Organ Class | Adverse Reaction |
| Gastrointestinal | Nausea, constipation, abdominal pain, dyspepsia, vomiting.[2] |
| Nervous System | Headache, dizziness, vertigo, somnolence.[2] |
| Psychiatric | Depression, sleep disturbances, hallucinations.[10] |
| Cardiovascular | Orthostatic hypotension, cardiac valvulopathy.[1][3] |
| General | Asthenia, fatigue.[2] |
Experimental Protocols
Proposed In Vitro Cytotoxicity Assay: MTT Assay
This protocol outlines a standard method to assess and compare the cytotoxicity of Cabergoline and this compound on a relevant cell line.
-
Cell Culture: Maintain a human cell line (e.g., HepG2 for hepatotoxicity, or a neuronal cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of Cabergoline and this compound in a suitable solvent (e.g., DMSO). Dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Replace the culture medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot dose-response curves and determine the IC50 value for each compound at each time point.
Proposed In Vivo Acute Toxicity Study (Up-and-Down Procedure)
This protocol describes a method to determine the acute oral toxicity of this compound, which could then be compared to the known values for Cabergoline.
-
Animal Model: Use female rats (e.g., Sprague-Dawley), approximately 8-12 weeks old.
-
Housing: House the animals individually with free access to food and water, under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).
-
Dosing: Administer the test substance (this compound) or vehicle control orally by gavage. The up-and-down procedure involves dosing one animal at a time. If the animal survives, the next animal is given a higher dose. If it dies, the next is given a lower dose. A default dose progression factor of 3.2 is commonly used.
-
Observation: Observe the animals for clinical signs of toxicity immediately after dosing and then periodically for at least 14 days. Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight: Record the body weight of each animal before dosing and then weekly.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Use the results of the up-and-down procedure to calculate the LD50 (median lethal dose) and its confidence intervals.
Mandatory Visualizations
Caption: Proposed workflow for comparative toxicity assessment.
Caption: Simplified signaling pathway of Cabergoline's toxicity.
Conclusion
The toxicological profile of Cabergoline is well-documented, with key concerns related to cardiovascular and fibrotic events, particularly at high doses. In stark contrast, there is a significant lack of publicly available data on the toxicity of its N-oxide metabolite. Given that metabolites can exhibit different toxicological profiles from their parent compounds, a thorough investigation into the safety of this compound is warranted. The experimental workflows proposed in this guide provide a standard framework for such a comparative assessment, which would be crucial for a comprehensive understanding of the overall safety profile of Cabergoline.
References
- 1. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity | PLOS One [journals.plos.org]
- 2. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Axios Research [axios-research.com]
- 6. Dostinex (Cabergoline): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. researchgate.net [researchgate.net]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Comparative Analysis of Chromatographic Columns for the Determination of Cabergoline N-Oxide
A detailed guide for researchers and drug development professionals on the relative retention time of Cabergoline N-Oxide across various High-Performance Liquid Chromatography (HPLC) columns.
This guide provides a comparative overview of different HPLC columns and methodologies for the separation and analysis of Cabergoline and its primary oxidation product, this compound. The selection of an appropriate chromatographic column is critical for achieving accurate quantification and resolution of drug substances from their impurities. This document summarizes experimental data from various studies to aid in the selection of a suitable column and method for the analysis of Cabergoline and its related substances.
Comparison of Relative Retention Times and Chromatographic Conditions
The following table summarizes the experimental conditions and, where available, the retention behavior of this compound on different HPLC columns as reported in the literature. Direct comparison of retention times across different studies should be approached with caution due to variations in instrumentation, mobile phase preparation, and ambient laboratory conditions. The relative retention time (RRT) is provided to normalize these variations to some extent.
| Column Type | Column Details | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time of Cabergoline (min) | Relative Retention Time of this compound | Reference |
| perfectSil™ MZ C18 | 250 x 4.6 mm, 5 µm | Acetate buffer (10 mM, pH 4, containing 0.1% 1-heptanesulfonic acid sodium salt) and Acetonitrile (80:20 v/v) | 1.5 | 280 | Not explicitly stated | Not explicitly stated, but separation of degradation products, including the N-oxide, was achieved. | [1] |
| Agilent Eclipse Plus C18 | 100 x 4.6 mm, 3.5 µm | 20 mM Ammonium Acetate and Methanol (30:70 v/v) | 0.75 | MS/MS | ~2.6 | Not explicitly stated, but separation from internal standard was achieved. This column provided the best sensitivity and resolution compared to a C8 and another C18 column from the same manufacturer.[2] | [2] |
| Cyano Column | 250 x 4.6 mm, 5 µm | Acetonitrile and 10 mM Phosphoric Acid (35:65 v/v) containing 0.04% triethylamine | 1.0 | 280 | Not explicitly stated | Degradation products from chemical oxidation were observed at retention times of approximately 4.8, 5.5, 6.2, 7.1, 8.3, and 9.2 minutes. The specific peak for this compound was not identified. | [3] |
| L1 Packing (C18) | 250 x 4.0 mm, 10 µm | Acetonitrile and Buffer (a mixture of monobasic potassium phosphate and triethylamine) (4:21 v/v) | 1.3 | 280 | Not explicitly stated | The USP method requires a resolution of not less than 3.0 between Cabergoline and "cabergoline related compound A," which is a known degradation product. | |
| Hypersil ODS C18 | 250 x 4.6 mm, 5 µm | Ammonium acetate buffer (pH 6), Acetonitrile, and Water (10:50:40 v/v/v) | 1.0 | 281 | ~4.1 | Not explicitly stated for the N-oxide. |
Note: The relative retention time (RRT) is calculated as the retention time of the impurity divided by the retention time of the main peak (Cabergoline). An RRT value is not explicitly provided for this compound in the reviewed literature. However, the successful separation of Cabergoline from its degradation products, including the N-oxide formed under oxidative stress, is a key finding in several of the cited methods.[1][3]
Experimental Protocols
The methodologies summarized below are derived from published studies and provide a starting point for the analysis of Cabergoline and its N-oxide.
Method 1: Analysis on a perfectSil™ MZ C18 Column[1]
-
Column: perfectSil™ MZ C18 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetate buffer (10 mM, pH 4, containing 0.1% of 1-heptanesulfonic acid sodium salt) and acetonitrile in an 80:20 (v/v) ratio.
-
Flow Rate: 1.5 mL/min.
-
Detection: Photodiode array detector set at a wavelength of 280 nm.
-
Column Temperature: 30 °C.
-
Note: This method was developed for the quantification of Cabergoline in the presence of its degradation products.
Method 2: LC-MS/MS Analysis on an Agilent Eclipse Plus C18 Column[2]
-
Column: Agilent Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm particle size). Other columns tested included Agilent Eclipse Plus C8 (4.6 x 100 mm, 3.5 µm) and Agilent Eclipse Plus C18 (4.6 x 50 mm, 3.5 µm).
-
Mobile Phase: An isocratic elution of 20 mM ammonium acetate and methanol in a 30:70 (v/v) ratio.
-
Flow Rate: 0.75 mL/min.
-
Detection: Mass Spectrometry (MS/MS).
-
Column Temperature: 30 °C.
-
Note: This method was validated for the analysis of Cabergoline in human plasma and was optimized for sensitivity and resolution.
Method 3: Stability-Indicating HPLC Method on a Cyano Column[3]
-
Column: Cyano column (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 10 mM phosphoric acid (35:65 v/v) containing 0.04% triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Note: This method was used for forced degradation studies of Cabergoline, where degradation products from chemical oxidation were successfully separated.
Experimental Workflow for Determining Relative Retention Time
The following diagram illustrates a typical workflow for determining the relative retention time of an impurity like this compound.
Caption: Workflow for RRT Determination of this compound.
References
Unraveling the Tandem Mass Spectrometry Fragmentation Patterns of Cabergoline and Its N-Oxide Metabolite
A Comparative Guide for Researchers in Drug Development
In the landscape of pharmaceutical analysis, a profound understanding of the metabolic fate of drug candidates is paramount. This guide provides a detailed comparative analysis of the tandem mass spectrometry (MS/MS) fragmentation patterns of the dopamine agonist Cabergoline and its N-oxide metabolite. This information is critical for the accurate identification and quantification of these compounds in complex biological matrices, a cornerstone of drug metabolism and pharmacokinetic studies.
Executive Summary
This guide presents a head-to-head comparison of the collision-induced dissociation (CID) fragmentation patterns of Cabergoline and its N-oxide derivative. While both molecules share a common ergoline core, the presence of the N-oxide functionality introduces a distinctive and diagnostic fragmentation pathway. Cabergoline primarily fragments through cleavages in its complex side chain, whereas Cabergoline N-oxide is characterized by an initial neutral loss of an oxygen atom, a hallmark of N-oxide compounds. This fundamental difference allows for the unambiguous differentiation of the parent drug from its metabolite.
Data Presentation: A Comparative Overview
The following table summarizes the key mass spectrometric parameters and observed fragmentation patterns for Cabergoline and its N-oxide.
| Parameter | Cabergoline | This compound |
| Chemical Formula | C₂₆H₃₇N₅O₂ | C₂₆H₃₇N₅O₃ |
| Molecular Weight | 451.62 g/mol | 467.62 g/mol |
| Precursor Ion [M+H]⁺ (m/z) | 452.3 | 468.3 |
| Major Fragment Ions (m/z) | 381.2, 336.2, 279.1[1] | 452.3 ([M+H-16]⁺), and subsequent fragments similar to Cabergoline |
| Characteristic Fragmentation | Cleavage of the urea side chain | Neutral loss of oxygen (-16 Da) |
Deciphering the Fragmentation Pathways
The fragmentation of a molecule in a tandem mass spectrometer is a controlled process that provides a structural fingerprint. By accelerating a selected precursor ion and colliding it with an inert gas, characteristic fragment ions are produced.
Cabergoline Fragmentation Pathway
The fragmentation of protonated Cabergoline ([M+H]⁺ at m/z 452.3) is primarily driven by the lability of the urea-containing side chain. The major fragmentation pathways involve the sequential loss of neutral fragments from this side chain.
Caption: Fragmentation pathway of Cabergoline.
This compound Fragmentation Pathway
The fragmentation of protonated this compound ([M+H]⁺ at m/z 468.3) is initiated by a characteristic neutral loss of an oxygen atom (-16 Da) from the N-oxide moiety. This "deoxygenation" process yields an ion at m/z 452.3, which corresponds to the protonated Cabergoline molecule.[2] Consequently, the subsequent fragmentation of this ion mirrors that of Cabergoline itself.
Caption: Fragmentation pathway of this compound.
Experimental Protocols
The data presented in this guide is based on typical experimental conditions for the analysis of small molecules by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol can be employed to isolate Cabergoline and its N-oxide from biological matrices such as plasma or urine.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method for these analytes.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) is used for quantification, while product ion scans are used for structural elucidation.
-
Collision Gas: Argon is commonly used as the collision gas.
-
Collision Energy: The collision energy is optimized for each specific transition to achieve the most abundant and stable fragment ions. For Cabergoline, a collision energy of around 25 eV is a good starting point for the transition m/z 452.3 → 381.2.[1]
Conclusion
The distinct fragmentation patterns of Cabergoline and its N-oxide metabolite provide a robust and reliable means for their individual identification and quantification. The characteristic neutral loss of an oxygen atom from the N-oxide is a key diagnostic feature that allows for its unambiguous differentiation from the parent drug. The experimental protocols and fragmentation data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the bioanalysis of Cabergoline and its metabolites.
References
Evaluating the Impact of Cabergoline N-Oxide on Drug Product Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cabergoline is a potent and long-acting dopamine D2 receptor agonist widely prescribed for the treatment of hyperprolactinemic disorders. During stability studies of cabergoline drug products, an oxidation product, Cabergoline N-Oxide, has been identified as a potential impurity.[1] This guide aims to evaluate the potential impact of this N-oxide on the overall efficacy of the drug product. However, a comprehensive review of publicly available scientific literature reveals a significant gap in direct experimental data on the pharmacological activity of this compound.
While detailed efficacy data for cabergoline is well-established, specific studies quantifying the dopamine D2 receptor binding affinity or the in vivo prolactin-lowering effects of this compound are not currently available. General pharmacological principles suggest that the metabolites of cabergoline are less active than the parent drug or are altogether inactive. This guide, therefore, provides a detailed comparison based on the known pharmacology of cabergoline and the general understanding of N-oxide metabolites of tertiary amines, highlighting the existing data gaps and proposing the necessary experimental frameworks for a definitive evaluation.
Comparative Analysis of Cabergoline and this compound
This section presents a comparative overview of cabergoline and its N-oxide derivative. It is important to note that the data for this compound is largely inferred due to the absence of direct experimental studies.
Mechanism of Action and Receptor Affinity
Cabergoline exerts its therapeutic effect primarily through its high affinity and agonist activity at dopamine D2 receptors in the pituitary gland, leading to the inhibition of prolactin secretion. It also exhibits some affinity for other dopamine and serotonin receptor subtypes. The pharmacological activity of this compound at these receptors has not been publicly documented. N-oxidation can in some cases lead to metabolites with retained, reduced, or even enhanced pharmacological activity, while in other cases it leads to inactive compounds.[2]
Table 1: Dopamine D2 Receptor Binding Affinity
| Compound | Receptor Binding Assay | Kᵢ (nM) | Potency Relative to Cabergoline |
| Cabergoline | Radioligand binding assay (e.g., using [³H]-spiperone) | ~0.7 - 1.5 | - |
| This compound | Not Available | Not Available | Not Available |
| Alternative: Bromocriptine | Radioligand binding assay | ~2.0 - 5.0 | Lower |
Note: Kᵢ (inhibitory constant) is a measure of binding affinity; a lower Kᵢ indicates higher affinity.
In Vivo Efficacy: Prolactin Inhibition
The primary measure of cabergoline's efficacy is its ability to lower serum prolactin levels in vivo. Clinical and preclinical studies have extensively characterized the dose-dependent and long-lasting prolactin-lowering effects of cabergoline. The in vivo efficacy of this compound remains to be determined.
Table 2: In Vivo Prolactin Inhibition in Rodent Models
| Compound | Animal Model | Route of Administration | Dose Range | Maximum Prolactin Inhibition (%) | Duration of Action |
| Cabergoline | Rat | Oral | 0.1 - 1 mg/kg | >90% | Up to 72 hours |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
| Alternative: Lisuride | Rat | Subcutaneous | 0.05 - 0.2 mg/kg | ~80-90% | Shorter than Cabergoline |
Experimental Protocols
To definitively assess the impact of this compound on drug product efficacy, the following key experiments would be required. These protocols are based on standard methodologies for evaluating dopamine agonists.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the dopamine D2 receptor and compare it to that of cabergoline.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Use a high-affinity radiolabeled D2 receptor antagonist, such as [³H]-spiperone.
-
Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compounds (Cabergoline and this compound).
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Prolactin Inhibition Study in Rats
Objective: To evaluate the effect of this compound on serum prolactin levels in an animal model and compare its potency and duration of action to cabergoline.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Drug Administration: Administer Cabergoline, this compound, and a vehicle control to different groups of rats via oral gavage. A range of doses for each compound should be tested.
-
Blood Sampling: Collect blood samples from the tail vein at various time points post-administration (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Prolactin Measurement: Determine serum prolactin concentrations using a commercially available ELISA kit.
-
Data Analysis: Plot the percentage change in serum prolactin levels from baseline over time for each treatment group. Calculate the ED₅₀ (dose that produces 50% of the maximal effect) for each compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of cabergoline and a proposed experimental workflow for comparing its efficacy with that of this compound.
Conclusion and Future Directions
To ensure product quality and consistent clinical performance, it is imperative that the pharmacological profile of this compound is thoroughly investigated. The experimental protocols outlined in this guide provide a clear roadmap for such an evaluation. The findings from these studies will be crucial for establishing acceptable limits for this impurity in the final drug product and for fully understanding the structure-activity relationships of cabergoline and its metabolites. Researchers and drug development professionals are encouraged to pursue these lines of investigation to fill this critical knowledge gap.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Cabergoline N-Oxide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Cabergoline N-Oxide, a metabolite of the dopamine D2-receptor agonist, Cabergoline. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for integrity before use.[3]
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory.[3]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used within a certified chemical fume hood.[4]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water and soap.[5]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air and seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Chemical and Physical Properties
A summary of the known properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₆H₃₇N₅O₃ |
| Molecular Weight | 467.6 g/mol |
| Appearance | White to Pale Yellow Solid |
| Solubility | Slightly soluble in Chloroform and Methanol |
| Storage | Store at -20°C under an inert atmosphere |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][7]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, vials), must be treated as hazardous pharmaceutical waste.
-
Segregate this waste from other laboratory waste streams to ensure proper handling.
2. Waste Collection and Containerization:
-
Solid Waste:
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, compatible, and sealable container.
-
The container must be clearly labeled as "Hazardous Liquid Waste - this compound" and should list all constituents.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.
-
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[7]
-
Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[1][3]
4. Final Disposal:
-
The disposal of hazardous pharmaceutical waste is strictly regulated by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[8]
-
Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.[6]
-
Ensure that all local, state, and federal regulations are followed.[1][6] Most pharmaceutical waste is treated via incineration at a permitted facility.[8]
-
Maintain a detailed record of the waste generated and its disposal, including chain-of-custody documentation provided by the disposal vendor.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. purdue.edu [purdue.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. benchchem.com [benchchem.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Cabergoline N-Oxide
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Cabergoline N-Oxide, with a focus on personal protective equipment (PPE), operational plans, and disposal.
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the safety data for Cabergoline.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles with Side-Shields | Should conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hands | Protective Gloves | Impervious disposable gloves (e.g., Nitrile) are recommended. Double gloving may be advisable for bulk processing. Gloves must be inspected prior to use and should comply with EU Directive 89/686/EEC and the standard EN 374.[1][2] |
| Skin/Body | Impervious Clothing / Lab Coat | Fire/flame resistant and impervious clothing is recommended.[1] For routine laboratory work, a standard lab coat is the minimum requirement. |
| Respiratory | Suitable Respirator | To be used when there is a risk of inhalation of dust or aerosols, or if exposure limits are exceeded.[3] A full-face respirator may be necessary in such situations.[3] Engineering controls, such as fume hoods, are the primary means of controlling exposure.[4] |
Operational and Disposal Plans
A clear and concise operational plan is critical for the safe handling of this compound. This includes procedures for routine handling, as well as for emergencies and disposal.
Handling Procedures
-
Work in a Well-Ventilated Area : All work with this compound should be conducted in a well-ventilated space, preferably within a chemical fume hood to minimize inhalation exposure.[5]
-
Avoid Contact : Direct contact with the skin, eyes, and clothing should be strictly avoided.[5]
-
Prevent Dust and Aerosol Formation : Handle the compound in a manner that minimizes the generation of dust and aerosols.[6]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[6]
-
Contaminated Clothing : Remove and wash contaminated clothing before reuse.[6]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary to mitigate harm.
| Emergency Situation | First-Aid Measures | Spill Cleanup Procedures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] | |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][4] | |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] | |
| Spill | Evacuate unnecessary personnel. Wear appropriate PPE. For small spills, gently sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal. For large spills, follow established institutional procedures. Avoid runoff into drains and waterways.[4][6] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : All waste containing this compound should be treated as hazardous waste.
-
Containerization : Waste should be collected in clearly labeled, sealed containers.
-
Disposal Method : Dispose of waste in accordance with all applicable federal, state, and local regulations.[1][4] It is recommended to use a licensed hazardous waste disposal company.[1]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
